4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBINGMJYXILDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567000 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124458-27-1 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid, a key intermediate in the manufacturing of the anticoagulant drug Edoxaban.[1][2] This document outlines the multi-step synthetic pathway, providing detailed experimental protocols for each key transformation. All quantitative data is summarized in structured tables for ease of comparison, and the synthetic workflow is visualized using process diagrams.
Synthetic Pathway Overview
The synthesis of the target molecule is a multi-step process that begins with a protected piperidone derivative. The core thiazolo[5,4-c]pyridine heterocyclic system is constructed and subsequently functionalized through a series of chemical transformations. The overall synthetic strategy involves thiazole ring formation, bromination, methylation of the piperidine nitrogen, cyanation of the thiazole ring, and finally, hydrolysis of the nitrile to the desired carboxylic acid.
Caption: Synthetic pathway for 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This initial step involves the formation of the thiazole ring from a suitable piperidone precursor.
-
Reaction Scheme: A protected piperidone is reacted with sulfur powder and cyanamide in the presence of a secondary amine catalyst to yield the 2-aminothiazole derivative.
-
Experimental Protocol: A detailed experimental protocol for this specific transformation is not readily available in the public domain literature. However, analogous reactions suggest the use of an aromatic hydrocarbon solvent such as toluene, with reaction temperatures in the range of 80-100°C for 12-24 hours. A secondary amine, like piperidine, is used as a catalyst.
Step 2: Synthesis of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
The 2-amino group on the thiazole ring is replaced with a bromine atom via a Sandmeyer-type reaction.
-
Reaction Scheme: 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is treated with a brominating agent, such as copper(II) bromide and an alkyl nitrite.
-
Experimental Protocol: A precise, scalable protocol is not detailed in the available literature. General procedures for similar transformations involve the slow addition of the alkyl nitrite to a mixture of the amino-thiazole and copper(II) bromide in a suitable solvent.
Step 3: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
The nitrogen atom of the piperidine ring is methylated in this step.
-
Reaction Scheme: The secondary amine of the brominated intermediate is subjected to reductive amination using formaldehyde and a reducing agent.
-
Experimental Protocol: To a solution of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, formaldehyde and triacetoxysodium borohydride are added. The reaction is typically carried out at a controlled temperature, starting at 0°C and gradually warming to room temperature.
Step 4: Synthesis of 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
The bromine atom at the 2-position of the thiazole ring is displaced by a cyanide group.
-
Reaction Scheme: The brominated and methylated intermediate is reacted with a metal cyanide.
-
Experimental Protocol: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is reacted with a metal cyanide, such as sodium cyanide or copper cyanide. The patent literature suggests using 1 to 3 equivalents of the metal cyanide. A combination of sodium cyanide and copper cyanide is noted as a preferred option. The reaction is typically performed in a suitable solvent.
Step 5: Synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Reaction Scheme: The 2-cyano intermediate is hydrolyzed under basic conditions.
-
Experimental Protocol: 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate (500.61 mg) is mixed with ethanol (5 mL) and 4N aqueous lithium hydroxide (1.34 mL) at room temperature. The mixture is then stirred at 50°C for 7 hours. After cooling the reaction mixture with an ice-water bath, 1N HCl in ethanol (7.5 mL) is added, and the mixture is stirred for an additional 1.5 hours. The resulting precipitate is collected by filtration, washed with ethanol (2 mL), and dried under reduced pressure to yield the hydrochloride salt of the target molecule.[3]
Data Presentation
The following table summarizes the key physical and chemical properties of the target molecule and its intermediates, where available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Not specified | C₆H₉N₃S | 155.22 | Not specified |
| 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 365996-08-3 | C₆H₇BrN₂S | 219.10 | Not specified |
| 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 143150-92-9 | C₇H₉BrN₂S | 233.13 | Not specified |
| 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Not specified | C₈H₉N₃S | 179.24 | Not specified |
| 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid HCl | 720720-96-7 | C₈H₁₁ClN₂O₂S | 234.70 | 199.0 - 203.0 |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a single synthetic step in this process.
Caption: Generalized experimental workflow for a synthetic chemistry step.
References
- 1. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic Acid, Hydrochloride CAS 720720-96-7 [jl-pharms.com]
- 3. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
Physicochemical Properties of Thiazolo[5,4-c]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of thiazolo[5,4-c]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The thiazolo[5,4-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules, and understanding its physicochemical characteristics is paramount for the rational design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows.
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for the parent thiazolo[5,4-c]pyridine and several of its derivatives. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.
Table 1: Physicochemical Properties of Thiazolo[5,4-c]pyridine (CAS: 273-75-6)
| Property | Value |
| Molecular Formula | C₆H₄N₂S |
| Molecular Weight | 136.17 g/mol |
| Melting Point | 105-106 °C |
| Boiling Point | 264.282 °C at 760 mmHg |
| Density | 1.369 g/cm³ |
| pKa (Predicted) | 1.78 ± 0.40 |
Table 2: Melting Points of Selected Thiazolo[5,4-c]pyridine and Isomeric Derivatives
| Compound | Melting Point (°C) |
| Thiazolo[5,4-c]pyridine | 105-106 |
| 2-Amino-thiazolo[5,4-c]pyridine derivative | Not specified, characterized by spectral data[1] |
| 2-Phenyl-thiazolo[5,4-c]pyridine | Not specified, characterized by spectral data |
| 4-Chloro-thiazolo[5,4-c]pyridine | Not specified, characterized by spectral data |
| 2-Methyl-thiazolo[5,4-c]pyridine | Not specified, characterized by spectral data |
| Thiazolo[5,4-b]pyridine | Not specified, characterized by spectral data |
| 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine hydrochloride | Not specified, characterized by spectral data |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies for key experiments.
Determination of Melting Point
Apparatus: Digital Melting Point Apparatus
Procedure:
-
Sample Preparation: A small amount of the dry, powdered thiazolo[5,4-c]pyridine derivative is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Rapid Heating (Optional): For an unknown compound, a rapid heating ramp (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
-
Slow Heating: For an accurate measurement, the sample is heated to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.
Materials:
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Thiazolo[5,4-c]pyridine derivative
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or suitable vials
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Phase Saturation: n-Octanol and water are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known concentration of the thiazolo[5,4-c]pyridine derivative is dissolved in either the n-octanol or water phase. The concentration should be chosen to be within the linear range of the analytical method.
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Partitioning: A known volume of the sample solution is mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The aqueous and n-octanol layers are carefully separated.
-
Quantification: The concentration of the thiazolo[5,4-c]pyridine derivative in each phase is determined using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
P = [Compound]octanol / [Compound]water logP = log10(P)
Determination of Kinetic Solubility
Kinetic solubility is a high-throughput method used to estimate the solubility of a compound from a concentrated DMSO stock solution.
Materials:
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Thiazolo[5,4-c]pyridine derivative dissolved in DMSO (e.g., 10 mM stock)
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Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
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96-well microplate
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Plate shaker
-
Plate reader (e.g., for nephelometry or UV-Vis spectroscopy)
Procedure:
-
Sample Addition: A small volume (e.g., 1-5 µL) of the DMSO stock solution of the thiazolo[5,4-c]pyridine derivative is added to the wells of a microplate.
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Buffer Addition: A larger volume of the aqueous buffer is added to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.
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Incubation and Shaking: The microplate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
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Detection: The solubility is assessed by detecting the amount of precipitate formed. Common methods include:
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Nephelometry: Measures the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After centrifugation or filtration to remove the precipitate, the absorbance of the supernatant is measured at the compound's λmax to determine the concentration of the dissolved compound.
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed or as the concentration of the compound remaining in solution.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the DOT language.
Signaling Pathway: Inhibition of c-KIT and Downstream PI3K/mTOR Signaling by Thiazolo[5,4-c]pyridine Derivatives
Certain thiazolo[5,4-b]pyridine derivatives, isomers of the title compounds, have been identified as inhibitors of the c-KIT receptor tyrosine kinase.[2] The c-KIT signaling pathway, upon activation by its ligand, stem cell factor (SCF), triggers downstream cascades including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. Inhibition of c-KIT by thiazolo[5,4-c]pyridine derivatives can block these downstream signals, making them potential anticancer agents.
Caption: Inhibition of c-KIT signaling by thiazolo[5,4-c]pyridine derivatives.
Experimental Workflow: Physicochemical Characterization of Thiazolo[5,4-c]pyridine Derivatives
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of novel thiazolo[5,4-c]pyridine derivatives.
Caption: Workflow for physicochemical characterization.
References
Unraveling the Core Mechanism of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, a compound of significant interest in the field of anticoagulation therapy. This document outlines its primary pharmacological target, details the experimental protocols for its evaluation, and discusses its potential secondary biological activities.
Core Mechanism of Action: Inhibition of Activated Factor X (FXa)
The principal mechanism of action of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is the direct inhibition of activated coagulation Factor X (FXa).[1] FXa is a critical serine protease that occupies a pivotal position in the blood coagulation cascade, acting as the converging point for both the intrinsic and extrinsic pathways. By binding to the active site of FXa, this compound effectively blocks its enzymatic activity.[1] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme responsible for the formation of fibrin from fibrinogen, ultimately leading to a reduction in thrombus formation.[1][2] This targeted action makes it a promising candidate for the prevention and treatment of thromboembolic disorders.[1]
Notably, this compound serves as a key intermediate in the synthesis of Edoxaban, a marketed direct oral anticoagulant (DOAC) that is a selective and competitive inhibitor of FXa.[2]
Signaling Pathway: The Blood Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
Quantitative Data Summary
While specific quantitative data for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is limited in publicly available literature, the following table summarizes the reported and potential activities.
| Pharmacological Target | Parameter | Reported Value | Notes |
| Factor Xa | IC50 | Nanomolar to low micromolar range [3] | This compound is a potent inhibitor of Factor Xa. The exact IC50 value is not consistently reported in the literature, but its high potency is acknowledged. |
| Bacterial Strains | MIC | Not Reported | Preliminary studies on the broader class of thiazolo-pyridine derivatives suggest potential antimicrobial activity.[1][4] However, specific minimum inhibitory concentration (MIC) values for this compound have not been found. |
| Inflammatory Markers (e.g., COX-2, pro-inflammatory cytokines) | IC50 / Inhibition % | Not Reported | Thiazolo-pyridine derivatives have been investigated for anti-inflammatory effects.[1][4] There is no specific data available for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. |
Experimental Protocols
Determination of Factor Xa Inhibition: Chromogenic Anti-Xa Assay
This protocol describes a typical in vitro chromogenic assay to determine the inhibitory activity of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid against Factor Xa.
Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with the test inhibitor. The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the inhibitor's activity.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 150 mM NaCl and 1 mg/mL BSA)
-
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (test inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve a range of desired concentrations.
-
Reconstitute purified human Factor Xa in the assay buffer to a working concentration.
-
Prepare the chromogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 20 µL of the assay buffer (for control) or 20 µL of the test inhibitor at various concentrations.
-
Add 20 µL of the Factor Xa solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader to determine the initial reaction velocity (rate of color development).
-
-
Data Analysis:
-
Calculate the percentage of Factor Xa inhibition for each inhibitor concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity, by fitting the data to a sigmoidal dose-response curve.
-
Potential Secondary Mechanisms of Action
While the primary mechanism of action is well-established as FXa inhibition, the broader class of thiazolo-pyridine derivatives has been explored for other potential biological activities. It is important to note that the following activities have not been specifically confirmed for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, and further research is required.
Antimicrobial Activity
Preliminary studies on related thiazolo-pyridine compounds suggest potential antimicrobial properties against various bacterial strains.[1][4] The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.[1]
Anti-inflammatory Effects
Compounds with a thiazolo-pyridine scaffold have been investigated for their anti-inflammatory potential.[1][4] The hypothesized mechanism for this activity is the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[1]
Conclusion
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a potent inhibitor of activated Factor Xa, a key enzyme in the blood coagulation cascade. This mechanism of action positions it as a valuable molecule in the development of anticoagulant therapies. While the broader class of thiazolo-pyridine derivatives exhibits potential for antimicrobial and anti-inflammatory activities, further experimental validation is necessary to ascertain these effects for this specific compound. The detailed experimental protocol provided for the chromogenic anti-Xa assay serves as a robust methodology for researchers to quantify its primary pharmacological activity.
References
- 1. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 | Benchchem [benchchem.com]
- 2. Edoxaban Tosylate Monohydrate|CAS 1229194-11-9|RUO [benchchem.com]
- 3. 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine | Benchchem [benchchem.com]
- 4. 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride | 1190971-73-3 | Benchchem [benchchem.com]
The Tetrahydrothiazolo[5,4-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydrothiazolo[5,4-c]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic structure is considered a "privileged scaffold" because it can serve as a versatile template for the design of ligands targeting a wide range of biological targets.[1] Its unique three-dimensional arrangement allows for specific interactions with enzymes and receptors, making it a valuable starting point for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of the tetrahydrothiazolo[5,4-c]pyridine core, with a focus on quantitative data and detailed experimental protocols.
Synthetic Strategies
The construction of the tetrahydrothiazolo[5,4-c]pyridine ring system can be achieved through several synthetic methodologies. A prominent and efficient method is the Gewald reaction, a multi-component reaction that is well-suited for generating substituted 2-aminothiazoles.[1]
A common synthetic route starts from a substituted piperidone. For instance, N-Boc-4-piperidone can be reacted with cyanamide and elemental sulfur in the presence of a secondary amine like morpholine to yield a 2-aminothiazole intermediate. Subsequent functionalization and cyclization steps lead to the desired tetrahydrothiazolo[5,4-c]pyridine core.
Another established process involves the reaction of 1-methyl-4-piperidone with sulfur powder and cyanamide in the presence of a secondary amine to produce 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.[2] This intermediate can then be further modified, for example, through bromination and subsequent cyanation or carboxylation to introduce various functional groups at the 2-position.[2]
The following diagram illustrates a generalized synthetic workflow for the preparation of tetrahydrothiazolo[5,4-c]pyridine derivatives.
Caption: Generalized synthetic workflow for tetrahydrothiazolo[5,4-c]pyridine derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the tetrahydrothiazolo[5,4-c]pyridine scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This versatility underscores the scaffold's importance in drug discovery.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of tetrahydrothiazolo[5,4-c]pyridine derivatives. For instance, a series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines were synthesized and evaluated for their in-vitro antimicrobial activity. The minimum inhibitory concentration (MIC) values for some of the active compounds are summarized in the table below.
| Compound | E. coli (MIC, µg/mL) | B. megaterium (MIC, µg/mL) | A. flavus (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 5a | - | - | 125 | - |
| 5b | - | - | 125 | - |
| 5h | 125 | - | - | 125 |
| 5k | - | 125 | 125 | - |
| 5l | - | - | 125 | - |
| Data sourced from Der Pharma Chemica, 2015. |
Anticancer Activity
The tetrahydrothiazolo[5,4-c]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to inhibit various targets involved in cancer progression, such as protein kinases and signaling pathways.
Smoothened (Smo) Antagonists: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation in adults is linked to several cancers.[3] The Smoothened (Smo) receptor is a key component of this pathway, and its inhibition represents a promising anticancer strategy.[3] A series of novel tetrahydrothiazolopyridine derivatives were developed as potent Smo antagonists, with some compounds demonstrating excellent Hh signaling inhibition, comparable to or better than the approved drug Vismodegib.[3]
The Hedgehog signaling pathway and the role of Smo antagonists can be visualized as follows:
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of tetrahydrothiazolo[5,4-c]pyridine derivatives on the Smoothened receptor.
Kinase Inhibition: The thiazolo[5,4-b]pyridine scaffold, a close structural analog, has been successfully utilized to develop inhibitors for various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[4] This suggests that the tetrahydrothiazolo[5,4-c]pyridine core also holds significant potential for the development of kinase inhibitors. For instance, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors, capable of overcoming imatinib resistance in gastrointestinal stromal tumors (GIST).[4]
The following table summarizes the inhibitory activity of a representative thiazolo[5,4-b]pyridine derivative against c-KIT.
| Compound | c-KIT IC50 (µM) |
| 6h | 9.87 |
| Data sourced from Cancers (Basel), 2021.[4] |
Factor Xa Inhibition
Derivatives of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid have been investigated as inhibitors of activated coagulation factor X (FXa).[5][6] FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.[5] The hydrochloride salt of this compound is a key intermediate in the synthesis of Edoxaban, a direct oral anticoagulant.[6] In vitro studies have shown that these compounds can effectively inhibit FXa with IC50 values in the nanomolar range.[5]
The role of Factor Xa inhibitors in the coagulation cascade is depicted below:
Caption: Inhibition of Factor Xa in the coagulation cascade by tetrahydrothiazolo[5,4-c]pyridine derivatives.
Experimental Protocols
This section provides an overview of the methodologies employed in the synthesis and biological evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives, as cited in the literature.
General Synthetic Procedure for 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine[2]
-
Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: To a stirred solution of N-Boc-4-piperidone, cyanamide, and sulfur in ethanol, morpholine is added dropwise at room temperature. The reaction mixture is then heated to reflux for 3 hours. After cooling, the product is isolated.
-
Synthesis of tert-butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: The 2-amino intermediate is reacted with 2,5-dimethoxytetrahydrofuran in acetic acid and heated overnight.
-
Synthesis of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: The Boc-protected intermediate is treated with trifluoroacetic acid in dichloromethane at room temperature to remove the protecting group.
-
Synthesis of the final sulfonamide derivatives: The deprotected amine is reacted with the appropriate aryl/heteroaryl sulfonyl chloride in the presence of diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF) at room temperature.
In-vitro Antimicrobial Activity Assay[2]
The antimicrobial activity is typically determined using the broth microdilution method. The synthesized compounds are dissolved in a suitable solvent like DMSO and serially diluted in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
c-KIT Kinase Assay[5]
The enzymatic inhibitory activity of compounds against c-KIT is measured using a radiometric biochemical kinase assay. The assay typically involves incubating the kinase, a substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) with the test compound at various concentrations. The reaction is allowed to proceed for a specific time and then stopped. The amount of phosphorylated substrate is then quantified, for example, by capturing the substrate on a filter and measuring the incorporated radioactivity. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
Conclusion
The tetrahydrothiazolo[5,4-c]pyridine scaffold has proven to be a highly valuable and versatile core structure in the field of medicinal chemistry. Its synthetic accessibility and the ability to introduce a wide range of substituents have led to the discovery of potent and selective modulators of various biological targets. The demonstrated efficacy of its derivatives as antimicrobial, anticancer, and antithrombotic agents highlights the significant therapeutic potential of this scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of tetrahydrothiazolo[5,4-c]pyridine-based compounds are expected to yield novel and effective drug candidates for a variety of diseases. The continued interest from both academic and industrial research sectors ensures that this privileged scaffold will remain a focal point of drug discovery efforts for the foreseeable future.
References
- 1. 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine|CAS 165948-23-2 [benchchem.com]
- 2. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 | Benchchem [benchchem.com]
- 6. apicule.com [apicule.com]
The Thiazolopyridine Core: A Journey of Discovery and Development in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolopyridine scaffold, a heterocyclic ring system, has carved a significant niche in the landscape of medicinal chemistry. From its initial exploration leading to blockbuster antiplatelet agents to its ongoing investigation for a diverse range of therapeutic applications, the journey of thiazolopyridine compounds is a testament to the power of scaffold-based drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and key developmental milestones of this important class of molecules, with a particular focus on the thienopyridine subclass that revolutionized cardiovascular medicine.
A Serendipitous Discovery: The Dawn of Thienopyridine Antiplatelet Agents
The story of the most prominent class of thiazolopyridines, the thienopyridines, began not with a targeted search for antiplatelet drugs, but with the investigation of novel anti-inflammatory agents. In the 1970s, researchers at the French company Castaigne, later acquired by Sanofi, were synthesizing and screening a series of thienopyridine derivatives. While these compounds showed little promise as anti-inflammatory drugs, astute pharmacological observation revealed their potent antiplatelet and antithrombotic properties. This serendipitous discovery marked a pivotal moment in the treatment of thrombotic diseases.
The First Generation: Ticlopidine
The first thienopyridine to emerge from this research was ticlopidine. Patented in 1973 and approved for medical use in 1978, ticlopidine was a groundbreaking development, offering a new mechanism of action for inhibiting platelet aggregation. It was found to be a prodrug, requiring metabolic activation in the liver to exert its therapeutic effect. The active metabolite of ticlopidine irreversibly blocks the P2Y12 receptor on the surface of platelets, a key receptor for adenosine diphosphate (ADP)-mediated platelet activation. By inhibiting this pathway, ticlopidine effectively prevents the formation of blood clots.
However, the use of ticlopidine was hampered by a significant side-effect profile, including the risk of life-threatening hematological disorders such as neutropenia and thrombotic thrombocytopenic purpura (TTP). These safety concerns spurred the search for a safer alternative.
The Second Generation: Clopidogrel - A Blockbuster Drug
Building upon the thienopyridine scaffold of ticlopidine, researchers at Sanofi embarked on a program to identify a successor with an improved safety profile. This led to the development of clopidogrel, the (S)-enantiomer of a ticlopidine analog. Clopidogrel, also a prodrug requiring hepatic metabolism, demonstrated a similar mechanism of action to ticlopidine by irreversibly inhibiting the P2Y12 receptor.
Crucially, clopidogrel exhibited a much-improved safety profile, with a significantly lower incidence of severe hematological adverse effects compared to ticlopidine. This favorable safety profile, combined with its proven efficacy in preventing atherothrombotic events, propelled clopidogrel to become one of the best-selling drugs worldwide and a cornerstone of dual antiplatelet therapy (DAPT) in combination with aspirin for patients with acute coronary syndromes and those undergoing percutaneous coronary intervention (PCI).
The Third Generation: Prasugrel - Enhanced Potency and Faster Onset
Despite the success of clopidogrel, its limitations, including a variable response among patients due to genetic polymorphisms affecting its metabolic activation and a relatively slow onset of action, prompted the development of a third-generation thienopyridine. Prasugrel, developed by Daiichi Sankyo and Eli Lilly, emerged as a more potent and rapidly acting P2Y12 inhibitor.
Prasugrel is also a prodrug, but its metabolic activation is more efficient and less dependent on the specific cytochrome P450 enzymes that show significant genetic variability, leading to a more consistent and potent antiplatelet effect compared to clopidogrel.[1][2] Clinical trials demonstrated that prasugrel was superior to clopidogrel in reducing ischemic events in patients with acute coronary syndrome undergoing PCI, albeit with an increased risk of bleeding.[3][4]
Quantitative Comparison of Thienopyridine Antiplatelet Agents
The following tables summarize key quantitative data for the three generations of thienopyridine P2Y12 receptor antagonists, providing a comparative overview of their pharmacological properties and clinical efficacy.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Prodrug | Yes | Yes | Yes |
| Metabolic Activation | Hepatic (CYP450) | Hepatic (CYP450) | Intestinal and Hepatic (Esterases and CYP450) |
| Onset of Action | 24-48 hours | 2-8 hours (loading dose) | ~30 minutes (loading dose) |
| Time to Peak Plasma Concentration (Active Metabolite) | Not well defined | ~1 hour | ~0.5 hours |
| Half-life (Active Metabolite) | ~4-5 days (steady state) | ~8 hours | ~7.4 hours |
| Bioavailability | >80% | ~50% | Not explicitly stated, but efficient conversion to active metabolite |
| Protein Binding (Active Metabolite) | ~98% | ~98% | ~98% |
| Inhibition of Platelet Aggregation (IPA) with Loading Dose | ~60% after 3-5 days | ~50-60% after 4-6 hours (300mg) | ~80% after 1 hour (60mg) |
| IC50 (Active Metabolite) for ADP-induced Aggregation | Not readily available | Variable, dependent on active metabolite concentration | More potent than clopidogrel's active metabolite |
| Ki for P2Y12 Receptor | Not readily available | Not readily available | Not readily available |
Table 2: Clinical Efficacy and Safety (Primary Endpoint from Key Clinical Trials)
| Trial | Comparison | Primary Efficacy Endpoint | Result | Primary Safety Endpoint (Major Bleeding) | Result |
| CAPRIE | Clopidogrel vs. Aspirin | Ischemic stroke, MI, or vascular death | Clopidogrel showed a relative risk reduction of 8.7% (p=0.043) | Severe Bleeding | Similar rates |
| CURE | Clopidogrel + Aspirin vs. Aspirin alone (ACS) | CV death, nonfatal MI, or stroke | 20% relative risk reduction with Clopidogrel (p<0.001) | Major Bleeding | Higher with Clopidogrel (3.7% vs. 2.7%, p=0.001) |
| TRITON-TIMI 38 | Prasugrel vs. Clopidogrel (ACS with PCI) | CV death, nonfatal MI, or nonfatal stroke | 19% relative risk reduction with Prasugrel (p<0.001)[3][4] | TIMI Major Bleeding (non-CABG) | Higher with Prasugrel (2.4% vs. 1.8%, p=0.03)[4] |
Beyond Antiplatelet Activity: The Expanding Therapeutic Potential of Thiazolopyridines
While the thienopyridine antiplatelet agents represent the most successful application of the thiazolopyridine scaffold to date, medicinal chemists have explored its potential for a wide array of other therapeutic targets. The fused heterocyclic system of thiazolopyridine offers a versatile template for designing molecules with diverse biological activities.
Recent research has demonstrated that novel thiazolopyridine derivatives exhibit promising activities as:
-
Anticancer agents: Certain thiazolopyridine compounds have shown cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial agents: Novel thiazolopyridine derivatives have displayed activity against pathogenic bacteria and fungi.[1]
-
Anti-inflammatory agents: Some thiazolopyridine compounds have been investigated for their potential to modulate inflammatory pathways.[6]
-
Kinase inhibitors: The thiazolopyridine scaffold has been utilized in the design of inhibitors for various kinases involved in disease pathogenesis.
These findings highlight the continued importance of the thiazolopyridine core in modern drug discovery and the potential for the development of new therapeutics for a range of diseases beyond thrombosis.
Experimental Protocols
Detailed methodologies are crucial for the preclinical and clinical evaluation of thiazolopyridine compounds. Below are representative protocols for key experiments cited in the development of thienopyridine antiplatelet agents.
Light Transmission Aggregometry (LTA) for Platelet Aggregation Assay
Principle: LTA is the gold-standard method for measuring platelet aggregation in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP. As platelets form aggregates, the turbidity of the PRP decreases, allowing more light to pass through to a photodetector.[7]
Methodology:
-
Blood Collection: Collect whole blood from subjects into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation from the venipuncture.[7][8]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP in the supernatant.[7]
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which serves as the 100% aggregation reference.[9]
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C in an aggregometer.
-
Place a cuvette with PRP in the aggregometer and establish a baseline of 0% aggregation.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation level.
-
Add a known concentration of an agonist (e.g., ADP, typically 5-20 µM) to the PRP sample with continuous stirring.
-
Record the change in light transmission over a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. To evaluate the inhibitory effect of a compound, PRP is pre-incubated with the test compound for a specified time before the addition of the agonist. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation) can then be calculated.
P2Y12 Receptor Radioligand Binding Assay
Principle: This assay measures the binding affinity of a compound to the P2Y12 receptor. It typically involves a competition experiment where a radiolabeled ligand with known affinity for the P2Y12 receptor competes for binding with the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO or HEK293 cells) or from isolated human platelets. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[10][11]
-
Radioligand: A commonly used radioligand for the P2Y12 receptor is [³H]-2-MeS-ADP or other selective P2Y12 antagonists.
-
Binding Reaction:
-
In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a suitable assay buffer.[11]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known P2Y12 antagonist).
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[11]
-
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters. The filters trap the membranes while the unbound ligand passes through.[10]
-
Quantification of Radioactivity: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.[10]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: P2Y12 receptor signaling pathway and inhibition by thienopyridines.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Conclusion
The discovery and development of thiazolopyridine compounds, particularly the thienopyridine class of P2Y12 inhibitors, represent a landmark achievement in medicinal chemistry. From the serendipitous discovery of ticlopidine's antiplatelet activity to the rational design of more potent and safer agents like clopidogrel and prasugrel, this journey has profoundly impacted the management of cardiovascular diseases. The ongoing exploration of the thiazolopyridine scaffold for other therapeutic targets underscores its versatility and enduring importance in the quest for novel medicines. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a historical perspective, key quantitative data, and detailed experimental protocols to facilitate further innovation in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Spectroscopic Analysis of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine. Due to the limited availability of published spectroscopic data for this specific compound, this document serves as a template, outlining the expected data structure and detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables are structured to present the quantitative spectroscopic data for this compound. In the absence of specific experimental data, these tables remain as a template for researchers to populate upon analysis.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be acquired to determine the molecular structure of this compound.
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
Instrumentation and Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule.
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Instrumentation and Method:
-
Ionization Method: Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.[1] For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with a separation technique, through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
Typical EI-MS Parameters:
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 150-250 °C.
-
Mass Range: m/z 40-600.
The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions, which can be analyzed to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
References
A Technical Guide to the Solubility and Stability of Edoxaban and Its Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the oral anticoagulant Edoxaban and its principal synthetic intermediates. Understanding these physicochemical properties is critical for process development, formulation design, quality control, and ensuring the overall safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines quantitative data, detailed experimental protocols, and visual workflows to support research and development efforts.
Introduction to Edoxaban and Key Synthetic Intermediates
Edoxaban is a potent, direct, and selective inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade. Its synthesis is a convergent process involving the assembly of three key intermediates. The stability and purity of these precursors are paramount as they directly impact the quality of the final drug substance. The three core intermediates discussed in this guide are:
-
Intermediate 1 (I-1): 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride - The core thiazole moiety.
-
Intermediate 2 (I-2): tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate - The chiral diamine cyclohexane backbone.
-
Intermediate 3 (I-3): Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride - The chloropyridine-oxoacetate side chain.
The logical relationship and synthesis pathway are visualized below.
Solubility Profiles
The solubility of an API and its intermediates is a critical factor influencing reaction kinetics, purification strategies, and bioavailability. The data below has been compiled from various sources to provide a comparative overview.
Solubility of Edoxaban Tosylate Monohydrate
Edoxaban itself is a Biopharmaceutics Classification System (BCS) class IV compound, indicating low solubility and low permeability.[1] The tosylate monohydrate salt form is used to improve its pharmaceutical properties.
| Solvent/Medium | Solubility | Temperature | Reference(s) |
| Water | Slightly soluble; 2.7 g/kg | Room Temp | [2] |
| pH 3-5 Buffer | Slightly soluble | Not Specified | [2] |
| pH 6-7 Buffer | Very slightly soluble | Not Specified | [2] |
| pH 8-9 Buffer | Practically insoluble | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble; ≥36.9 mg/mL | Not Specified | [2][3] |
| Ethanol (EtOH) | ≥5.78 mg/mL (with warming) | Not Specified | [2] |
| Methanol | Slightly soluble (sonicated) | Not Specified | [2][4] |
| Chloroform | Very slightly soluble | Not Specified | [2] |
| Acetonitrile | 0.56 g/kg | Room Temp | [2] |
Solubility of Edoxaban Intermediates
| Intermediate | Solvent | Solubility | Reference(s) |
| I-1 (Thiazole Carboxylic Acid HCl) | Aqueous Acid | Slightly soluble | [5] |
| DMSO | Slightly soluble (heated, sonicated) | [5] | |
| Methanol | Very slightly soluble | [5] | |
| I-2 (Chiral Diamine) | Water | Slightly soluble | [6] |
| Dichloromethane | Readily soluble | [6] | |
| Tetrahydrofuran | Readily soluble | [6] | |
| Methanol | Readily soluble | [6] | |
| I-3 (Pyridyl Amino Oxoacetate HCl) | DMSO | Soluble | [7] |
Stability Studies and Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also inform the development of stability-indicating analytical methods.
Stability Profile of Edoxaban
Edoxaban is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while showing greater stability under thermal and photolytic stress.[8][9]
| Stress Condition | Observations | Degradation Products | Reference(s) |
| Acid Hydrolysis | Significant degradation (e.g., 76% loss in 24h) | Up to six degradation products identified via cleavage of the oxamide bond. | [10][11] |
| Base Hydrolysis | Susceptible to degradation | Degradation products formed | [9][12] |
| Oxidative Stress | Significant degradation | Three primary products: di-N-oxide, N-oxide-1, and N-oxide-2 impurities. | [11] |
| Thermal Stress | Relatively stable; minor degradation (8-9%) observed. | Minimal degradation | [8] |
| Photolytic Stress | Relatively stable; minor degradation (11-12%) observed. | Minimal degradation | [8] |
Stability of Edoxaban Intermediates
Specific forced degradation data for the individual intermediates is not extensively published. However, their chemical structures suggest potential liabilities:
-
I-2 (Chiral Diamine): The Boc-protecting group is sensitive to strong acids. The molecule is also sensitive to heat and strong alkalis, which may cause decomposition or hydrolysis.[6]
-
I-1 & I-3: As carboxylic acid and ester derivatives, they may be susceptible to standard hydrolytic and thermal degradation pathways. Chiral impurities can also arise during the synthesis of these intermediates.[13][14]
Controlling the stability of these intermediates is crucial to prevent the formation of impurities that could be carried through to the final API.[13]
Experimental Protocols
Detailed and validated analytical methods are required for accurate assessment of solubility and stability.
Protocol: Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
-
Procedure:
-
Add an excess amount of the compound (Edoxaban or intermediate) to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Protocol: Forced Degradation Study
The following workflow outlines a typical forced degradation study as per ICH guidelines.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a composite based on several published methods for Edoxaban analysis.[9][10][12][15]
-
Objective: To separate and quantify Edoxaban or its intermediates from their degradation products.
-
Chromatographic System: HPLC or UPLC system with a PDA or UV detector.
-
Column: C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For Edoxaban, methods have shown linearity in ranges like 5–200 µg/ml, with LOD and LOQ values around 0.2 µg/ml and 0.5-0.7 µg/ml, respectively.[9][12]
Conclusion
The physicochemical properties of Edoxaban and its synthetic intermediates are fundamental to developing a robust, controlled, and efficient manufacturing process. The data presented herein highlights that Edoxaban is a low-solubility compound susceptible to hydrolytic and oxidative degradation. While specific data for its key intermediates is less common in the literature, their chemical nature necessitates careful control of solubility and stability throughout the synthesis to minimize impurity formation. The provided protocols for solubility and stability testing serve as a foundation for researchers to establish in-house methods for process optimization and quality control in the development of Edoxaban.
References
- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Edoxaban Tosylate Monohydrate BP EP USP CAS 1229194-11-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 6. jecibiochem.com [jecibiochem.com]
- 7. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride CAS#: 1243308-37-3 [m.chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. goldncloudpublications.com [goldncloudpublications.com]
- 14. researchgate.net [researchgate.net]
- 15. wisdomlib.org [wisdomlib.org]
Methodological & Application
Synthesis of Edoxaban Intermediate M2819: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is a direct oral anticoagulant that acts as a factor Xa inhibitor, widely used in the prevention of stroke and systemic embolism. The synthesis of Edoxaban involves several key intermediates, among which M2819, chemically known as N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxamide, plays a crucial role. This document provides a detailed protocol for the chemical synthesis of this important intermediate, based on methodologies described in patent literature. The protocol aims to offer a clear and reproducible guide for researchers and professionals involved in the development of Edoxaban and related compounds.
Reaction Scheme
The synthesis of Edoxaban intermediate M2819 typically involves the coupling of two key fragments: N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. The reaction is an amide bond formation, often facilitated by a condensing agent.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of Edoxaban intermediate M2819.
Materials:
-
N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide (Compound A )
-
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (Compound B )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Compound A (1.0 equivalent) and Compound B (1.0-1.2 equivalents) in an appropriate anhydrous solvent such as dichloromethane or N,N-dimethylformamide.
-
Addition of Coupling Agents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.0-1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2-1.5 equivalents).
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Edoxaban intermediate M2819.
-
Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the synthesis of Edoxaban intermediate M2819 as reported in various sources.
| Parameter | Value | Reference |
| Yield | 85-95% | Patent Literature |
| Purity (HPLC) | >98% | Patent Literature |
| 1H NMR | Consistent with structure | Spectroscopic Data |
| Mass Spec (m/z) | [M+H]+ consistent with calculated mass | Spectroscopic Data |
Experimental Workflow
Caption: Synthetic workflow for Edoxaban intermediate M2819.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
-
Dispose of chemical waste according to institutional guidelines.
Disclaimer: This protocol is intended for informational purposes only and should be adapted and optimized by qualified personnel based on their specific laboratory conditions and available resources. The user assumes all responsibility for the safe handling and execution of this procedure.
References
Application Notes and Protocols: The Role of 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine in the Synthesis of Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives as key building blocks in the development of Factor Xa (FXa) inhibitors. The focus is on providing detailed experimental protocols, comparative quantitative data, and visual representations of synthetic pathways and biological mechanisms.
Introduction
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, representing a key target for anticoagulant therapies. The inhibition of FXa offers a promising approach for the prevention and treatment of thromboembolic disorders. A significant class of FXa inhibitors incorporates a heterocyclic scaffold that binds to the S4 pocket of the enzyme, contributing to high affinity and selectivity. Among these, the 4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine moiety has emerged as a privileged structure. This document details its application in the synthesis of the approved drug Edoxaban and other potent FXa inhibitors.
Data Presentation
The following tables summarize key quantitative data for FXa inhibitors synthesized using the 4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine scaffold.
Table 1: Synthesis Yield and Purity Data for Edoxaban
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 1 | Amide Coupling | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)oxalamide | Edoxaban (free base) | ~96.5 | >99 | Patent CN111763222A |
| 2 | Salt Formation | Edoxaban (free base) | Edoxaban Tosylate Monohydrate | ~98 (recrystallization) | >99.5 | Patent CN104761571A |
Table 2: In Vitro Activity of FXa Inhibitors Incorporating the 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine Moiety
| Compound | Structure | FXa Ki (nM) | FXa IC50 (nM) | Reference |
| Edoxaban | N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(((5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl)amino)cyclohexyl)oxalamide | 0.55 | 2.9 | Haginoya et al., 2004 |
| Compound 61 | 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperazine | 1.8 | 31 | Haginoya et al., 2004 |
Experimental Protocols
Protocol 1: Synthesis of Edoxaban from 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
This protocol describes the amide coupling reaction to form the Edoxaban free base.
Materials:
-
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)oxalamide
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)oxalamide in dichloromethane, add 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, 1-hydroxybenzotriazole, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
-
Cool the mixture to 0-5 °C and add triethylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/petroleum ether to afford Edoxaban as a white solid.[1]
Protocol 2: Synthesis of a Non-Amidine FXa Inhibitor (Compound 61)
This protocol is based on the synthesis of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives.
Materials:
-
1-(6-Chloronaphthalen-2-yl)sulfonylpiperazine
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbaldehyde
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
Procedure:
-
To a solution of 1-(6-chloronaphthalen-2-yl)sulfonylpiperazine and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbaldehyde in dichloroethane, add sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivative.
Visualizations
Signaling Pathway: The Blood Coagulation Cascade and FXa Inhibition
Caption: The blood coagulation cascade and the point of intervention for FXa inhibitors.
Experimental Workflow: Synthesis of Edoxaban
Caption: General workflow for the synthesis of Edoxaban.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
Caption: Key structural elements and their role in FXa inhibition.
References
Application of Thiazolopyridine Derivatives in Antithrombotic Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolopyridine derivatives, a prominent class of heterocyclic compounds, have emerged as a cornerstone in the development of antithrombotic therapies. Their primary mechanism of action involves the targeted inhibition of the P2Y12 receptor, a crucial G protein-coupled receptor located on the surface of platelets.[1] Activation of the P2Y12 receptor by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation.[2][3] By antagonizing this receptor, thiazolopyridine derivatives effectively impede these processes, thereby reducing the risk of arterial thrombosis, a key pathological event in cardiovascular diseases such as myocardial infarction and stroke.[1]
This document provides a comprehensive overview of the application of thiazolopyridine derivatives in antithrombotic drug discovery. It includes a compilation of quantitative data for key compounds, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Potency and Efficacy of P2Y12 Receptor Antagonists
The following table summarizes the in vitro and in vivo antithrombotic activities of selected thiazolopyridine derivatives and other P2Y12 receptor antagonists. This data is essential for comparing the potency and efficacy of different compounds and for understanding structure-activity relationships (SAR).
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Clopidogrel (active metabolite) | P2Y12 | Platelet Aggregation (ADP-induced) | IC50 | ~2 µM | [3] |
| Prasugrel (active metabolite, R-138727) | P2Y12 | Radioligand Binding ([3H]2-MeS-ADP) | Ki | 0.4 nM | [4] |
| Prasugrel (active metabolite) | P2Y12 | Platelet Aggregation (ADP-induced) | IC50 | 0.16 µM | [3] |
| Ticagrelor | P2Y12 | Radioligand Binding ([3H]PSB-0413) | Ki | 14 nM | [4] |
| Ticagrelor | P2Y12 | Platelet Aggregation (ADP-induced) | IC50 | 1.8 µM | [3] |
| Elinogrel | P2Y12 | Radioligand Competition Binding Assay ([3H]AZ12464237) | Ki | 7.00 ± 0.54 nM | [5] |
| Elinogrel | P2Y12 | Functional Assay (Platelet Aggregation) | IC50 | 20 nM | [5] |
| Pyrazolopyridine Derivative 3a | Platelet Aggregation (Collagen-induced) | Platelet Aggregation | IC50 | 61 µM | [6] |
| Pyrazolopyridine Derivative 3c | Platelet Aggregation (Collagen-induced) | Platelet Aggregation | IC50 | 68 µM | [6] |
Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in ADP-mediated platelet activation and the inhibitory effect of thiazolopyridine derivatives.
Experimental Workflow
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of novel thiazolopyridine-based antithrombotic agents.
Experimental Protocols
Radioligand Binding Assay for P2Y12 Receptor
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the P2Y12 receptor.
Materials:
-
Human platelet membranes or cells expressing the human P2Y12 receptor
-
Radiolabeled P2Y12 antagonist (e.g., [3H]2-MeS-ADP or [3H]PSB-0413)[4][7]
-
Test thiazolopyridine derivative
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Unlabeled P2Y12 antagonist (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare platelet membranes from human blood or use commercially available membrane preparations. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 50-100 µg of protein)
-
50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL of radiolabeled P2Y12 antagonist at a fixed concentration (typically at its Kd value).
-
For total binding, add 50 µL of Assay Buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled P2Y12 antagonist.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8][9]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol details the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of thiazolopyridine derivatives on ADP-induced platelet aggregation.[10][11]
Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate tubes
-
Adenosine diphosphate (ADP)
-
Test thiazolopyridine derivative
-
Phosphate-buffered saline (PBS)
-
Aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Collect the supernatant (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using autologous PPP.
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay Performance:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of the test compound solution (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.
-
Initiate aggregation by adding ADP to a final concentration of 5-10 µM.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum platelet aggregation percentage for each concentration of the test compound.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of ADP-induced platelet aggregation.
-
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol describes a widely used in vivo model to evaluate the antithrombotic efficacy of thiazolopyridine derivatives in mice or rats.[8][12][13][14]
Materials:
-
Male C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Ferric chloride (FeCl3) solution (e.g., 10% w/v in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler flow probe and flowmeter
-
Surgical instruments (forceps, scissors, retractors)
-
Saline solution
-
Test thiazolopyridine derivative and vehicle
Procedure:
-
Animal Preparation:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage) at a predetermined time before surgery.
-
Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Monitoring:
-
Continuously monitor and record the carotid artery blood flow until complete occlusion occurs (cessation of blood flow) or for a predefined observation period (e.g., 60 minutes).
-
-
Data Analysis:
-
The primary endpoint is the time to occlusion (TTO).
-
Compare the TTO in the treated group with the vehicle control group. A significant prolongation of TTO indicates an antithrombotic effect.
-
Data can be presented as mean TTO ± SEM or as Kaplan-Meier curves.
-
Conclusion
The discovery and development of thiazolopyridine derivatives as P2Y12 receptor antagonists have revolutionized the management of thrombotic diseases. The methodologies and data presented in these application notes provide a framework for the continued investigation and optimization of this important class of antithrombotic agents. Rigorous in vitro and in vivo characterization is essential to identify novel derivatives with improved efficacy, safety, and pharmacokinetic profiles, ultimately leading to the development of superior antiplatelet therapies.
References
- 1. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. researchgate.net [researchgate.net]
- 13. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 14. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Novel Thiazolopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to essential in vitro assays for evaluating the efficacy of novel thiazolopyridine compounds. Thiazolopyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] The following protocols are designed to enable the systematic screening and characterization of these compounds to identify promising therapeutic candidates.
Cell Viability and Cytotoxicity Assays
A fundamental first step in evaluating any novel compound is to determine its effect on cell viability and proliferation.[4][5] These assays help to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and are crucial for establishing a therapeutic window.[4]
MTT/MTS Assay for Metabolic Activity
The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the thiazolopyridine compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Cell Viability
| Thiazolopyridine Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound A | A549 (Lung Cancer) | 48 | 5.2 |
| Compound B | MCF-7 (Breast Cancer) | 48 | 12.8 |
| Compound C | RAW 264.7 (Macrophage) | 24 | > 100 |
Experimental Workflow for Cell Viability Assays
Caption: Workflow for MTT/MTS cell viability assays.
Target Engagement Assays
To confirm that a thiazolopyridine compound directly interacts with its intended intracellular target, a target engagement assay is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target binding in a cellular context.[6][7]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[6][8] This "thermal shift" is a direct indicator of target engagement.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the thiazolopyridine compound or vehicle control for a specified time.
-
Heat Challenge: Heat aliquots of the cell suspension to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 for target engagement.[6]
Data Presentation: Target Engagement (CETSA)
| Thiazolopyridine Compound | Target Protein | Cell Line | ΔTm (°C) | EC50 (µM) |
| Compound D | Kinase X | HCT116 | +4.5 | 0.8 |
| Compound E | Kinase Y | Jurkat | +2.1 | 3.2 |
Principle of Cellular Thermal Shift Assay (CETSA)
Caption: CETSA principle: Ligand binding stabilizes the target protein.
Kinase Inhibition Assays
Many thiazolopyridine derivatives have been identified as potent kinase inhibitors.[2] In vitro kinase activity assays are essential for quantifying the inhibitory potency of these compounds.
Luminescence-Based Kinase Activity Assay
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The remaining ATP is used in a luciferase-catalyzed reaction to produce a luminescent signal.
Experimental Protocol: Kinase Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of the thiazolopyridine compound.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer. Add the test compound or a control (e.g., staurosporine).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Add an ATP detection reagent (containing luciferase and luciferin) to stop the kinase reaction and initiate the luminescent reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[9]
Data Presentation: Kinase Inhibition
| Thiazolopyridine Compound | Target Kinase | IC50 (nM) |
| Compound D | Kinase X | 15 |
| Compound E | Kinase Y | 250 |
| Staurosporine (Control) | Kinase X | 5 |
Signaling Pathway Inhibition by a Thiazolopyridine Compound
Caption: Inhibition of a kinase signaling pathway.
Anti-inflammatory Assays
Thiazolopyridine compounds have also been investigated for their anti-inflammatory properties.[1] In vitro assays can be used to assess their ability to modulate key inflammatory pathways.
Inhibition of Protein Denaturation Assay
Inflammation can lead to protein denaturation. This assay uses heat-induced denaturation of a protein like bovine serum albumin (BSA) as a model to screen for anti-inflammatory activity.[10]
Experimental Protocol: Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing BSA solution and the thiazolopyridine compound at various concentrations.
-
Heat Induction: Incubate the reaction mixtures at a temperature that induces denaturation (e.g., 72°C) for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Data Acquisition: Measure the turbidity of the solutions using a spectrophotometer at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to a control without the compound. Diclofenac sodium can be used as a positive control.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[11][12]
Experimental Protocol: NO Production Assay
-
Cell Culture and Treatment: Pre-treat RAW 264.7 cells with various concentrations of the thiazolopyridine compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[12]
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Activity
| Thiazolopyridine Compound | Inhibition of BSA Denaturation (%) at 100 µg/mL | Inhibition of NO Production (IC50, µM) |
| Compound F | 72.5 | 18.3 |
| Diclofenac (Control) | 85.1 | 15.6 |
Workflow for Anti-inflammatory Screening
References
- 1. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine analogs. This privileged scaffold is a key component in a variety of biologically active compounds, showing promise as modulators of important drug targets such as kinases and G-protein coupled receptors (GPCRs).
The following sections outline several robust HTS methods suitable for screening libraries of these analogs. The protocols are designed for miniaturized formats (384- or 1536-well plates) to maximize throughput and minimize reagent consumption.
Section 1: Biochemical Assays for Kinase Inhibition
Kinases are a major class of enzymes that are critical in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Analogs of the tetrahydrothiazolo[5,4-c]pyridine scaffold have shown potential as kinase inhibitors. Below are protocols for two widely used, robust biochemical HTS assays for identifying and characterizing kinase inhibitors.
Application Note: Fluorescence Polarization (FP) for Kinase Activity
Principle: Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger molecule.[1] In the context of a kinase assay, a fluorescently labeled peptide substrate is used. When the kinase phosphorylates the substrate, the resulting phosphopeptide is bound by a specific antibody. This binding event leads to a significant increase in the molecular weight of the fluorescent complex, slowing its rotation and thus increasing the measured fluorescence polarization. Inhibitors of the kinase will prevent the phosphorylation of the substrate, resulting in no change in polarization.
Advantages:
-
Homogeneous (no-wash) format simplifies automation.
-
High sensitivity and good signal-to-background ratio.
-
Amenable to miniaturization in 384- and 1536-well formats.
-
Provides quantitative data on inhibitor potency (IC50).
Considerations:
-
Requires a specific phosphopeptide antibody.
-
Potential for interference from fluorescent compounds in the screening library.
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
Anti-phosphopeptide antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dispensing: Add 50 nL of test compounds (or DMSO for controls) to the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of the kinase solution (at 2X final concentration) to all wells.
-
Initiation of Reaction: Add 5 µL of a mixture of the fluorescently labeled peptide substrate and ATP (both at 2X final concentration) to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the anti-phosphopeptide antibody solution (at 2X final concentration).
-
Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.
-
Plot percent inhibition versus compound concentration to determine the IC50 value for active compounds.
Data Presentation: Kinase Inhibition HTS Data
| Compound ID | Structure | Concentration (µM) | % Inhibition | IC50 (µM) |
| TMPT-Analog-001 | [Structure] | 10 | 85.2 | 1.5 |
| TMPT-Analog-002 | [Structure] | 10 | 12.5 | >50 |
| TMPT-Analog-003 | [Structure] | 10 | 92.1 | 0.8 |
| ... | ... | ... | ... | ... |
Section 2: Biochemical Assays for Protein-Protein Interactions (PPIs)
The tetrahydrothiazolo[5,4-c]pyridine scaffold can also be explored for its potential to disrupt protein-protein interactions (PPIs), which are fundamental to many cellular processes.
Application Note: AlphaScreen Assay for PPI Inhibition
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay that measures the interaction of two molecules.[2] One protein partner is conjugated to a Donor bead and the other to an Acceptor bead. When the proteins interact, the beads are brought into close proximity (~200 nm). Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Small molecule inhibitors that disrupt the PPI will prevent the beads from coming together, leading to a decrease in the AlphaScreen signal.[3]
Advantages:
-
Extremely sensitive due to signal amplification.[3]
-
Homogeneous, no-wash format.
-
Highly amenable to HTS and miniaturization.[2]
-
Versatile for various PPIs with appropriate affinity tags (e.g., His-tag, GST-tag, Biotin).
Considerations:
-
Potential for interference from compounds that absorb light at the excitation or emission wavelengths or that quench singlet oxygen.
-
Requires optimization of bead and protein concentrations.
Experimental Protocol: AlphaScreen PPI Assay
Materials:
-
His-tagged Protein A
-
Biotinylated Protein B
-
Streptavidin-coated Donor beads
-
Anti-His-coated Acceptor beads
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
Test compounds (this compound analogs) in DMSO
-
384-well, white microplates (ProxiPlates)
Procedure:
-
Compound Dispensing: Add 50 nL of test compounds or DMSO to the wells.
-
Protein Addition: Add 5 µL of a solution containing His-tagged Protein A and Biotinylated Protein B (at 2X final concentration).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Bead Addition: Add 5 µL of a mixture of Streptavidin-coated Donor beads and Anti-His-coated Acceptor beads (at 2X final concentration).
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to controls.
-
Determine IC50 values for active compounds from dose-response curves.
Data Presentation: PPI Inhibition HTS Data
| Compound ID | Structure | Concentration (µM) | % Inhibition | IC50 (µM) |
| TMPT-Analog-101 | [Structure] | 10 | 78.9 | 2.3 |
| TMPT-Analog-102 | [Structure] | 10 | 5.2 | >50 |
| TMPT-Analog-103 | [Structure] | 10 | 88.4 | 1.1 |
| ... | ... | ... | ... | ... |
Section 3: Cell-Based Assays for GPCR Modulation
GPCRs are a large family of transmembrane receptors that are major drug targets.[4] The tetrahydrothiazolo[5,4-c]pyridine scaffold is present in molecules that modulate GPCR activity.
Application Note: Calcium Flux Assay for Gq-Coupled GPCRs
Principle: Gq-coupled GPCRs, upon activation by an agonist, trigger the release of intracellular calcium (Ca2+) stores.[5] Calcium flux assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to Ca2+.[6] An increase in fluorescence indicates agonist activity, while a compound that blocks the agonist-induced fluorescence increase is identified as an antagonist.
Advantages:
-
Provides a functional readout of GPCR activation in a cellular context.
-
High-throughput and amenable to automation.[5]
-
"No-wash" kits are available, simplifying the protocol.
Considerations:
-
Requires a cell line stably expressing the GPCR of interest.
-
Potential for off-target effects of compounds on cellular calcium signaling.
Experimental Protocol: Calcium Flux Assay
Materials:
-
CHO or HEK293 cells stably expressing the Gq-coupled GPCR of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Probenecid (to prevent dye leakage from cells)
-
Test compounds (this compound analogs) in DMSO
-
Reference agonist
-
384-well, black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells into 384-well plates and incubate overnight.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye loading buffer containing probenecid. Incubate for 60 minutes at 37°C.
-
Compound Addition (for Antagonist Screen): Add test compounds and incubate for 15-30 minutes.
-
Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Agonist Addition: During the kinetic read, add the reference agonist (for antagonist screen) or test compounds (for agonist screen).
-
Measurement: Record the fluorescence intensity over time.
Data Analysis:
-
For agonists, calculate the EC50 from the dose-response curve of the fluorescence signal.
-
For antagonists, calculate the IC50 from the dose-response curve of the inhibition of the agonist-induced signal.
Data Presentation: GPCR Modulation HTS Data
| Compound ID | Structure | Activity Mode | EC50 (µM) | IC50 (µM) | Max Response (% of control) |
| TMPT-Analog-201 | [Structure] | Agonist | 3.1 | - | 95 |
| TMPT-Analog-202 | [Structure] | Antagonist | - | 0.9 | - |
| TMPT-Analog-203 | [Structure] | No Activity | >50 | >50 | <10 |
| ... | ... | ... | ... | ... | ... |
Section 4: Phenotypic Screening
Phenotypic screening identifies compounds that produce a desired change in a cellular or organismal phenotype without a preconceived target.[7] This approach is valuable for discovering compounds with novel mechanisms of action.
Application Note: High-Content Imaging-Based Phenotypic Screening
Principle: High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells.[7] Cells are treated with test compounds and then stained with fluorescent dyes to visualize cellular components (e.g., nucleus, cytoskeleton, specific organelles). Images are acquired and analyzed to identify compounds that induce a specific phenotypic change (e.g., apoptosis, neurite outgrowth, changes in cell morphology).
Advantages:
-
Provides a rich, multi-parametric dataset for each compound.
-
Can identify compounds with novel mechanisms of action.
-
The visual nature of the data can provide insights into the compound's effect.
Considerations:
-
Complex data analysis requires specialized software and expertise.
-
Lower throughput compared to biochemical assays.
-
Follow-up studies are required to identify the molecular target(s).
Experimental Protocol: High-Content Imaging Phenotypic Screen
Materials:
-
Biologically relevant cell line
-
Cell culture medium
-
Test compounds (this compound analogs) in DMSO
-
Fluorescent dyes for cellular markers (e.g., Hoechst for nucleus, Phalloidin for actin cytoskeleton)
-
Fixation and permeabilization reagents
-
384-well, black, clear-bottom imaging plates
Procedure:
-
Cell Plating: Seed cells into imaging plates and allow them to adhere.
-
Compound Treatment: Add test compounds and incubate for a predetermined time (e.g., 24-48 hours).
-
Cell Staining: Fix, permeabilize, and stain the cells with fluorescent dyes.
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Analyze the images to extract quantitative data on various phenotypic parameters.
Data Analysis:
-
Use statistical methods to identify "hit" compounds that induce a significant phenotypic change compared to controls.
-
Employ machine learning algorithms for more complex phenotypic profiling and hit classification.[8]
Data Presentation: Phenotypic Screening HTS Data
| Compound ID | Structure | Phenotypic Profile | Key Parameter Change | Hit Score |
| TMPT-Analog-301 | [Structure] | Apoptotic | Increased nuclear condensation | 3.5σ |
| TMPT-Analog-302 | [Structure] | No significant change | - | <1.0σ |
| TMPT-Analog-303 | [Structure] | Neurite outgrowth | Increased neurite length | 4.2σ |
| ... | ... | ... | ... | ... |
Section 5: Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Simplified MAPK/ERK kinase signaling pathway.
Caption: Gq-coupled GPCR signaling pathway.
Caption: General high-throughput screening workflow.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knime.com [knime.com]
- 5. genscript.jp [genscript.jp]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical techniques used in the purification of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key intermediate in the synthesis of pharmacologically active compounds such as Edoxaban. The focus is on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as the primary methods for achieving high purity.
Introduction
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound whose purity is critical for the successful synthesis of downstream drug substances. Effective purification is necessary to remove starting materials, by-products, and isomers. This guide outlines established chromatographic techniques for both achiral and chiral purification, providing detailed methodologies and data presentation to aid researchers in developing robust and efficient purification strategies.
Analytical Techniques Overview
The primary methods for the purification and purity analysis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and related compounds are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).
-
RP-HPLC is a versatile and widely used technique for the purification of moderately polar compounds. It offers high resolution and is suitable for both analytical and preparative scale separations.
-
SFC is an increasingly popular technique, especially for chiral separations. It often provides faster separations, reduced organic solvent consumption, and unique selectivity compared to HPLC.[1][2] For chiral compounds, SFC has become a dominant technique for enantiomeric separation and purification.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification and analysis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its derivatives.
Table 1: Typical RP-HPLC Purity Analysis Data
| Parameter | Value |
| Purity of Standard | >98% |
| Retention Time | 5.514 min |
| Linearity Range | 8-80 µg/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Limit of Detection (LOD) | 0.283 µg/mL |
| Limit of Quantitation (LOQ) | 0.942 µg/mL |
| Recovery | 98.83 - 99.63% |
Data is illustrative and based on the analysis of related compounds like Edoxaban.
Table 2: Chiral SFC Method Development Screening Summary
| Chiral Stationary Phase | Co-solvent | Resolution (Rs) | Analysis Time (min) |
| Polysaccharide-based CSP 1 | Methanol | 1.8 | 8 |
| Polysaccharide-based CSP 2 | Ethanol | 1.5 | 10 |
| Polysaccharide-based CSP 3 | Isopropanol | 2.1 | 7 |
| Pirkle-type CSP 1 | Methanol/Acetonitrile | 1.2 | 9 |
This table represents a typical outcome of a chiral method screening to find a suitable stationary phase and co-solvent for enantiomeric separation.
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method for Purity Determination
This protocol is designed for the routine purity analysis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
1. Instrumentation and Materials:
-
HPLC system with a PDA or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer
-
Sample of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
-
Volumetric flasks and pipettes
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a suitable buffer, e.g., 0.1% phosphoric acid). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 291 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and integrate the peaks to determine the purity based on the area percentage of the main peak.
Protocol 2: Preparative SFC Method for Chiral Purification
This protocol outlines a general approach for the chiral separation of a racemic mixture of a tetrahydrothiazolopyridine derivative. Method development is crucial and typically involves screening different chiral stationary phases and co-solvents.
1. Instrumentation and Materials:
-
Preparative SFC system with a fraction collector
-
Chiral column (e.g., polysaccharide-based, such as cellulose or amylose derivatives)
-
Supercritical CO₂
-
Methanol, Ethanol, or Isopropanol (as co-solvent)
-
Racemic sample of the target compound
2. Method Development (Analytical Scale):
-
Screening: Screen various chiral stationary phases with a gradient of a co-solvent (e.g., 5-40% methanol in CO₂) to identify a column that provides baseline or near-baseline separation of the enantiomers.
-
Optimization: Once a suitable column is identified, optimize the separation by adjusting the co-solvent percentage (isocratic elution), flow rate, back pressure, and temperature to maximize resolution and throughput.
3. Preparative Scale-Up:
-
Column: Select a preparative column with the same stationary phase as used in the optimized analytical method, but with a larger internal diameter and length.
-
Mobile Phase: Use the optimized isocratic mobile phase from the analytical scale.
-
Flow Rate: Scale the flow rate according to the cross-sectional area of the preparative column.
-
Sample Loading: Dissolve the racemic mixture in a suitable solvent at a high concentration. Perform loading studies to determine the maximum amount of sample that can be injected without compromising the separation.
-
Fraction Collection: Set the fraction collector to collect the two separated enantiomeric peaks.
4. Post-Purification Analysis:
-
Analyze the collected fractions using the analytical chiral SFC method to determine the enantiomeric purity of each fraction.
-
Combine the fractions of each pure enantiomer and evaporate the solvent.
Visualizations
Purification Workflow
Caption: General workflow for the purification of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Logical Relationship of SFC Method Development
Caption: Logical workflow for chiral SFC method development.
References
Application Notes and Protocols for In Vivo Studies of Tetrahydrothiazolo[5,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a range of therapeutic applications. The transition from promising in vitro activity to successful in vivo efficacy studies is a critical step in the drug development pipeline. This document provides detailed application notes and standardized protocols for the dosing and formulation of tetrahydrothiazolo[5,4-c]pyridine derivatives for preclinical in vivo research. These guidelines are based on available data for this class of compounds and related heterocyclic systems, offering a robust starting point for study design. Due to the inherent variability between individual derivatives, compound-specific optimization is essential.
Formulation Strategies for In Vivo Administration
The physicochemical properties of tetrahydrothiazolo[5,4-c]pyridine derivatives, particularly their solubility, will dictate the optimal formulation strategy. Many heterocyclic compounds exhibit poor aqueous solubility, necessitating the use of specific formulation vehicles to ensure adequate bioavailability for in vivo studies.
Common Formulation Vehicles
A tiered approach to formulation development is recommended, starting with simple aqueous vehicles and progressing to more complex systems as required by the compound's solubility and stability.
Table 1: Common Formulation Vehicles for In Vivo Dosing
| Vehicle Composition | Suitability | Preparation Notes |
| Aqueous Suspension | For poorly soluble, stable compounds. | Micronize the compound to a uniform particle size. Suspend in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent (e.g., 0.1% Tween 80). Ensure continuous stirring during administration to maintain a homogenous suspension. |
| Aqueous Solution | For compounds with sufficient water solubility. | Dissolve the compound in saline or phosphate-buffered saline (PBS). The pH may be adjusted to improve solubility, but care must be taken to ensure the pH is physiologically compatible with the route of administration. |
| Lipid-Based Formulation | For lipophilic compounds. | Dissolve the compound in a suitable oil (e.g., corn oil, sesame oil). This is particularly useful for oral administration, as it can enhance absorption. |
General Protocol for Formulation Preparation (Aqueous Suspension)
-
Milling: If necessary, micronize the tetrahydrothiazolo[5,4-c]pyridine derivative to a fine, uniform powder.
-
Vehicle Preparation: Prepare the vehicle by dissolving the suspending and wetting agents in sterile water or saline. For example, to prepare a 0.5% (w/v) carboxymethyl cellulose with 0.1% (v/v) Tween 80 solution.
-
Wetting the Compound: Create a paste by adding a small amount of the vehicle to the powdered compound and mixing thoroughly.
-
Suspension: Gradually add the remainder of the vehicle to the paste while continuously stirring or vortexing to form a homogenous suspension.
-
Storage and Use: Store the formulation as dictated by the compound's stability (typically at 4°C). Before each use, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
Dosing Regimens for Preclinical Models
The selection of an appropriate dose and administration route is critical for achieving therapeutic concentrations of the compound at the target site while minimizing toxicity. The following data, derived from studies on related heterocyclic compounds, can serve as a starting point.
Table 2: Example Dosing Regimens for Pyridine-Thiazole and Related Heterocyclic Scaffolds in Rodent Models
| Compound Class | Animal Model | Route of Administration | Dose | Formulation | Reference |
| 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine | Rat | Intravenous (IV) | 1 mg/kg | Solution | [1] |
| 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine | Rat | Oral (p.o.) | 3 mg/kg | Aqueous Suspension | [1] |
| Isoxazolo[5,4-b]pyridine Analog | Mouse (Xenograft Model) | Oral (p.o.) | 5 mg/kg | Not specified | [2] |
Note: These doses are examples and should be optimized for the specific tetrahydrothiazolo[5,4-c]pyridine derivative and disease model being investigated.
Experimental Protocols
The following are detailed protocols for common in vivo studies that may be employed in the evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives.
Pharmacokinetic (PK) Study in Rats
This protocol outlines a basic PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a novel compound.
Protocol:
-
Animal Model: Use healthy, adult Sprague-Dawley or Wistar rats (n=3-5 per group).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a solution via the tail vein.
-
Oral (p.o.) Group: Administer the compound (e.g., 3 mg/kg) as a solution or suspension via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Tumor Xenograft Efficacy Study in Mice
This protocol is designed to evaluate the anti-tumor activity of a tetrahydrothiazolo[5,4-c]pyridine derivative in an immunodeficient mouse model.[2]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).[2]
-
Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., 5-10 x 106 cells) into the flank of each mouse.[2]
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment:
-
Treatment Group: Administer the tetrahydrothiazolo[5,4-c]pyridine derivative at a specified dose and schedule (e.g., 5 mg/kg, daily, oral gavage).[2]
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule.
-
(Optional) Positive Control Group: Administer a clinically relevant standard-of-care agent.
-
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
References
Application Notes and Protocols for the Pharmacological Study of Thiazolo[5,4-c]pyridine-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolo[5,4-c]pyridine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1][2][3] These compounds have garnered interest as potential anticancer, anti-inflammatory, and antimicrobial agents.[1][3] A key mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[4] Prominent targets include c-KIT and phosphoinositide 3-kinases (PI3Ks), which are often dysregulated in various cancers.[5][6][7][8]
These application notes provide a comprehensive guide to the experimental design for studying the pharmacology of thiazolo[5,4-c]pyridine-based compounds. Detailed protocols for key in vitro assays are provided to facilitate the evaluation of their biological activity and mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the pharmacological activity of representative thiazolo[5,4-b]pyridine derivatives against key kinase targets and cancer cell lines.
Table 1: Enzymatic Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT [9]
| Compound/Drug | c-KIT (Wild-Type) IC₅₀ (µM) | c-KIT (V560G/D816V) IC₅₀ (µM) |
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
Lower IC₅₀ values indicate greater potency.
Table 2: Anti-proliferative Activity of Thiazolo[5,4-b]pyridine Derivatives in c-KIT Dependent Cancer Cell Lines [9]
| Compound/Drug | GIST-T1 (c-KIT exon 11 mutation) GI₅₀ (µM) | HMC1.2 (c-KIT V560G/D816V mutation) GI₅₀ (µM) |
| Compound 6r | 0.29 | 1.15 |
| Imatinib | 0.07 | 27.10 |
| Sunitinib | 0.11 | 0.98 |
Lower GI₅₀ values indicate greater anti-proliferative activity.
Table 3: Enzymatic Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivative 19a against PI3K Isoforms [8]
| PI3K Isoform | IC₅₀ (nM) |
| PI3Kα | 3.6 |
| PI3Kβ | 34 |
| PI3Kγ | 1.6 |
| PI3Kδ | 2.9 |
Lower IC₅₀ values indicate greater potency.
Experimental Protocols
Detailed methodologies for key pharmacological assays are provided below.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Thiazolo[5,4-c]pyridine compounds
-
Recombinant kinase (e.g., c-KIT, PI3K)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
White, opaque 384-well plates
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test compound at various concentrations.
-
Add 2 µl of a solution containing the kinase and its substrate.
-
Initiate the reaction by adding 2 µl of ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., GIST-T1, HMC1.2)
-
Thiazolo[5,4-c]pyridine compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µl of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazolo[5,4-c]pyridine compounds in culture medium.
-
Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µl of solubilization solution to each well.
-
Incubate at room temperature in the dark for at least 2 hours, mixing to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Thiazolo[5,4-c]pyridine compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
Cell Treatment:
-
Treat cells with the thiazolo[5,4-c]pyridine compounds at various concentrations for a specified time.
-
-
Cell Harvesting and Washing:
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cells in 100 µl of 1X Binding Buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µl of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Human cancer cell lines
-
Thiazolo[5,4-c]pyridine compounds
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Fix the cells for at least 30 minutes on ice.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: PI3K/Akt Signaling Pathway and Inhibition by Thiazolo[5,4-c]pyridine Compounds.
Caption: c-KIT Signaling Pathway and Inhibition by Thiazolo[5,4-c]pyridine Compounds.
Experimental Workflow
Caption: Experimental Workflow for Pharmacological Characterization.
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols: Continuous-Flow Synthesis of 1,4,6,7-tetrahydro-5H-triazolo[4,5-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridines. This scaffold is a key component of potent P2X7 receptor antagonists, such as the clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942), which have shown potential in treating depression and other neuroinflammatory disorders.[1]
The described two-step continuous-flow methodology offers a safer, more scalable, and efficient alternative to traditional batch synthesis, which often involves hazardous reagents and challenging regioselectivity.[1] Flow chemistry minimizes risk by handling small volumes of hazardous materials at any given time and allows for precise control over reaction parameters, leading to improved selectivity and yields.[1]
Synthesis Overview
The synthesis is a two-step telescoped continuous-flow process consisting of a [3+2] cycloaddition followed by an oxidative Cope elimination.[1] A key advantage of this flow process is the ability to control regioselectivity by tuning the reaction temperature in the first step.[1]
Step 1: [3+2] Cycloaddition
This step involves the reaction of a chiral piperidone building block, tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, with 2-azido-5-fluoropyrimidine in the presence of pyrrolidine.[1] The temperature of the reactor coil in this step is critical for controlling the formation of the desired regioisomer.
Step 2: Oxidative Cope Elimination
The output from the first step is directly mixed with an oxidant solution to induce the Cope elimination, forming the final triazolopyridine scaffold.[1] This protocol utilizes magnesium monoperoxyphthalate (MMPP) as a safer alternative to the shock-sensitive meta-chloroperoxybenzoic acid (m-CPBA) often used in batch synthesis.[1]
Experimental Workflow
The continuous-flow setup consists of two main modules that are connected in series (telescoped).
Caption: Two-step continuous-flow experimental workflow.
Chemical Synthesis Pathway
The following diagram illustrates the chemical transformations occurring in the continuous-flow system.
Caption: Chemical synthesis pathway for the target scaffold.
Quantitative Data Summary
The following tables summarize the optimized reaction conditions and corresponding results for the synthesis of the two key regioisomeric intermediates.
Table 1: Optimized Conditions for the [3+2] Cycloaddition Step
| Parameter | Condition for (S)-7 (precursor to (S)-5) | Condition for (S)-8 (precursor to (R)-6) |
| Temperature | 130 °C | 60 °C |
| Residence Time | Not specified | Not specified |
| Solvent | Toluene/DCM | Toluene/DCM |
Table 2: Optimized Conditions for the Telescoped Two-Step Synthesis
| Parameter | Synthesis of (S)-5 | Synthesis of (R)-6 |
| Cycloaddition | ||
| Temperature | 130 °C | 60 °C |
| Oxidation | ||
| Oxidant | MMPP (4 equivalents) | MMPP (4 equivalents) |
| Residence Time | 2.7 min | 2.7 min |
| Overall Results | ||
| Yield | 45% | 48% |
| Regioselectivity | 91% | 58% |
Detailed Experimental Protocols
Materials and Equipment:
-
Syringe pumps
-
T-mixers
-
PFA or stainless steel tubing for reactor coils
-
Heating system for the first reactor coil (e.g., oil bath or column heater)
-
Back pressure regulator
-
Standard laboratory glassware for solution preparation and product collection
-
tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
-
2-azido-5-fluoropyrimidine
-
Pyrrolidine
-
Magnesium monoperoxyphthalate (MMPP)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Dichloromethane (DCM)
-
Deionized water
Protocol for the Telescoped Continuous-Flow Synthesis:
-
Reagent Preparation:
-
Solution A: Prepare a solution of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate and 2-azido-5-fluoropyrimidine in a mixture of toluene and DCM.
-
Solution B: Prepare a solution of pyrrolidine in a mixture of toluene and DCM.
-
Solution C: Prepare an aqueous solution of MMPP (4 equivalents relative to the starting piperidone) and potassium carbonate.
-
-
System Setup:
-
Assemble the two-module continuous-flow system as depicted in the workflow diagram.
-
The first reactor coil should be placed in a heating system capable of maintaining the desired temperature (60 °C or 130 °C).
-
The second reactor coil is kept at ambient temperature.
-
A back pressure regulator should be installed after the second reactor to ensure a stable flow and prevent solvent evaporation at elevated temperatures.
-
-
Reaction Execution:
-
Set the desired temperature for the first reactor coil (130 °C for the synthesis of (S)-5 or 60 °C for the synthesis of (R)-6).
-
Pump Solution A and Solution B through their respective pumps into the first T-mixer at a defined flow rate.
-
The combined stream flows through the first heated reactor coil.
-
The output from the first reactor is then mixed with Solution C (pumped separately) in the second T-mixer.
-
This biphasic mixture passes through the second reactor coil at ambient temperature. The residence time in this reactor should be approximately 2.7 minutes for complete conversion.[1]
-
-
Product Collection and Work-up:
-
Collect the output from the second reactor.
-
The biphasic mixture can be separated, and the aqueous layer extracted with an organic solvent.
-
The combined organic layers are then dried and the solvent removed under reduced pressure to yield the crude product mixture of regioisomers.
-
The final products can be purified using standard chromatographic techniques.
-
Safety Considerations:
-
2-azido-5-fluoropyrimidine is an explosive azide.[1] The use of a continuous-flow system significantly enhances safety by minimizing the amount of this hazardous material in the reactor at any given time.[1]
-
MMPP is a safer oxidant than m-CPBA, but appropriate personal protective equipment should still be worn.[1]
-
The system should be operated in a well-ventilated fume hood.
-
Care should be taken when operating the system under pressure.
References
- 1. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine and its Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research chemical 4,5,6,7-tetrahydro-2-methylthiazolo[5,4-c]pyridine and its closely related and more extensively studied analog, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. The focus is on the utility of this chemical scaffold in drug discovery and development, particularly as a key intermediate in the synthesis of anticoagulants and as a template for developing novel therapeutic agents.
Application as a Key Intermediate in the Synthesis of Edoxaban
The most significant and well-documented application of a derivative of the tetrahydrothiazolo[5,4-c]pyridine scaffold is as a crucial building block in the synthesis of Edoxaban. Specifically, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride serves as a key intermediate for this direct oral anticoagulant, which functions as an inhibitor of activated coagulation factor X (FXa).
Synthesis of Edoxaban: An Overview
The synthesis of Edoxaban involves the coupling of the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid moiety with a complex diamine side chain. The general workflow for this synthesis is depicted below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.
Low Yield in the Thiazole Ring Formation (Gewald-type Reaction)
Question: My yield for the initial cyclization to form the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine intermediate is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this multicomponent reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction often requires heating to proceed efficiently. If the reaction is too slow or incomplete, a gradual increase in temperature (e.g., in 10°C increments) may improve the yield. Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
Inefficient Mixing: In this heterogeneous reaction involving elemental sulfur, efficient stirring is crucial to ensure proper mixing and reaction rates. For larger scale reactions, mechanical stirring is recommended over magnetic stirring.
-
Purity of Reactants and Solvents: Impurities in the starting piperidone derivative, cyanamide, or sulfur can lead to side reactions and lower yields. Ensure all reactants are of high purity. Solvents should be dry, as water can interfere with the reaction intermediates.
-
Incorrect Stoichiometry: The molar ratios of the piperidone, cyanamide, and sulfur are critical. An excess of one reactant may not necessarily drive the reaction to completion and could complicate purification. Experiment with slight variations in stoichiometry to find the optimal ratio.
-
Choice of Base/Catalyst: A secondary amine, such as piperidine or pyrrolidine, is often used as a catalyst to facilitate the initial enamine formation. The choice and amount of the amine catalyst can significantly impact the reaction rate and yield. If the reaction is sluggish, consider screening other secondary amines or adjusting the catalyst loading.
Poor Selectivity or Low Yield in the N-Methylation Step
Question: I am observing incomplete conversion or the formation of side products during the N-methylation of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate with formaldehyde. How can I optimize this step?
Answer: The reductive amination with formaldehyde to introduce the methyl group at the 5-position needs to be carefully controlled to avoid side reactions.
Potential Causes and Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it is less likely to reduce other functional groups. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), you may observe over-reduction or other side reactions.
-
Reaction pH: The pH of the reaction mixture is critical for the formation of the intermediate iminium ion, which is then reduced. The reaction is typically carried out under slightly acidic conditions. If the reaction is not proceeding well, the pH may need to be adjusted.
-
Temperature Control: The reaction is usually performed at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and minimize side product formation. Running the reaction at elevated temperatures can lead to decomposition or undesired side reactions.
-
Stoichiometry of Formaldehyde and Reducing Agent: An excess of formaldehyde can lead to the formation of N-formyl impurities or other side products. Similarly, an insufficient amount of the reducing agent will result in incomplete conversion. Careful control of the stoichiometry is essential.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine?
A1: The most prevalent route involves a multi-step synthesis starting from a suitable piperidone derivative. The key steps are the formation of the thiazole ring via a Gewald-type reaction with sulfur and cyanamide, followed by N-methylation of the resulting tetrahydrothiazolopyridine intermediate.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Elemental sulfur is flammable. Cyanamide and formaldehyde are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and methylation steps. Developing a suitable TLC system with appropriate stains will help in visualizing the consumption of starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed reaction monitoring.
Q4: What are the common impurities I should look for, and how can they be removed?
A4: In the cyclization step, unreacted starting materials and potential side products from the condensation reaction can be impurities. In the N-methylation step, unreacted starting amine and potential N-formyl or over-alkylated products can be present. Purification is typically achieved through column chromatography on silica gel.
Data Presentation
The following tables summarize reaction conditions and yields for the key synthetic steps.
Table 1: Thiazole Ring Formation (Gewald-type Reaction)
| Entry | Piperidone Derivative | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-piperidone | Pyrrolidine | Methanol | 0 to RT | 5 | ~75 |
| 2 | N-Boc-4-piperidone | Piperidine | Toluene | 80-100 | 12-24 | ~70 |
| 3 | 1-methyl-4-piperidone | Morpholine | Ethanol | Reflux | 8 | ~65 |
Table 2: N-Methylation (Reductive Amination)
| Entry | Starting Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | NaBH(OAc)₃ | Dichloromethane | 0 to RT | 4 | >90 |
| 2 | 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | NaBH₃CN | Methanol | RT | 6 | ~85 |
| 3 | 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | H₂/Pd-C | Ethanol | RT | 12 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
-
To a solution of N-Boc-4-piperidone (1 equivalent) in methanol, add pyrrolidine (1.05 equivalents) and stir at room temperature for 30 minutes to form the enamine.
-
Cool the mixture to 0°C and add elemental sulfur (1.2 equivalents) in one portion.
-
Add a solution of cyanamide (1 equivalent) in methanol dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to afford the 2-amino-N-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
-
The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired product.
Protocol 2: Synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
-
To a solution of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1 equivalent) in dichloromethane, add aqueous formaldehyde (37 wt. %, 1.5 equivalents).
-
Cool the mixture to 0°C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Mandatory Visualization
Caption: Synthetic workflow for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Overcoming Challenges in the Purification of Edoxaban Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the purification of Edoxaban. The following information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude Edoxaban?
A1: The most common impurities in Edoxaban synthesis fall into three main categories:
-
Chiral/Stereoisomeric Impurities: Edoxaban has three chiral centers, which can result in a total of eight stereoisomers. Only the (1S,2R,4S)-isomer has the desired pharmacological activity, making the control and removal of the other seven isomers a critical challenge.[1]
-
Process-Related Impurities: These are substances left over from the synthesis process, such as unreacted starting materials, intermediates, and by-products. A key intermediate that can appear as an impurity is N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide.[2]
-
Degradation Impurities: Edoxaban can degrade under certain conditions, particularly oxidative stress, leading to the formation of oxidative degradation products.[3]
Q2: What is the primary method for purifying crude Edoxaban?
A2: The most common and effective method for the purification of Edoxaban, particularly Edoxaban tosylate monohydrate, is recrystallization.[1] This process is designed to remove process-related impurities and to ensure the desired polymorphic form is obtained.
Q3: What solvent system is recommended for the recrystallization of Edoxaban?
A3: A mixture of acetonitrile (ACN) and water (H₂O) is a widely used and effective solvent system for the recrystallization of Edoxaban tosylate monohydrate.[1][4] The solubility of Edoxaban tosylate monohydrate is significantly higher in an ACN/H₂O mixture than in either solvent alone, making it an ideal system for purification.[4]
Q4: How are Edoxaban impurities typically identified and quantified?
A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for identifying and quantifying Edoxaban and its impurities. For separating the various stereoisomers, chiral HPLC methods are essential.[1][5] Reverse-phase HPLC is commonly used for the analysis of process-related and degradation impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
Problem 1: Edoxaban is "oiling out" instead of crystallizing from the acetonitrile/water mixture.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound (or a eutectic mixture with impurities) is lower than the temperature of the solution.[6][7]
-
Possible Cause 1: Cooling the solution too quickly. Rapid cooling can lead to supersaturation at a temperature where the product is still molten.
-
Solution: Re-heat the solution until the oil redissolves. Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath. A slower cooling rate provides more time for crystal nucleation and growth.
-
-
Possible Cause 2: Incorrect solvent ratio. The concentration of the anti-solvent (water) may be too high at the initial stage of cooling.
-
Solution: Re-heat the mixture to achieve a clear solution. Add a small amount of the "good" solvent (acetonitrile) to reduce the level of supersaturation. Cool the solution slowly. It may be necessary to optimize the final ACN/H₂O ratio.
-
-
Possible Cause 3: High impurity level. A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.[7]
-
Solution: If the oil solidifies upon further cooling, you can attempt a second recrystallization of the resulting solid. This may require an adjustment of the solvent ratios.
-
Problem 2: No crystals are forming, even after the solution has cooled.
-
Possible Cause 1: The solution is not sufficiently supersaturated. This can happen if too much solvent was used initially.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
-
Possible Cause 2: Lack of nucleation sites for crystal growth.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Solution 2 (Seeding): If available, add a single, pure crystal of Edoxaban to the solution. This "seed" crystal will act as a template for further crystal growth.
-
Problem 3: The yield of purified Edoxaban is very low.
-
Possible Cause 1: Using an excessive amount of solvent. This will result in a significant portion of the product remaining in the mother liquor.[6]
-
Solution: Beforehand, perform small-scale solubility tests to determine the optimal amount of solvent. If the crystallization has already been performed, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.
-
-
Possible Cause 2: Cooling the solution to a temperature that is not low enough.
-
Solution: Ensure the final cooling step is done in an ice bath (0-5°C) for a sufficient amount of time to maximize precipitation.
-
HPLC Analysis Troubleshooting
Problem 1: Poor resolution between Edoxaban and its stereoisomers on a chiral column.
-
Possible Cause 1: Inappropriate mobile phase composition. The ratio of the non-polar and polar solvents may not be optimal for separation.
-
Solution: Systematically vary the ratio of the mobile phase components. For example, in a hexane/ethanol/isopropanol system, adjust the relative percentages of the alcohols. The addition of a small amount of an amine, like diethylamine, can also sometimes improve peak shape and resolution for basic compounds.[8]
-
-
Possible Cause 2: Incorrect flow rate. The flow rate may be too high, not allowing for proper equilibration between the mobile and stationary phases.
-
Solution: Reduce the flow rate. This will increase the residence time of the analytes on the column, which can lead to better separation.
-
-
Possible Cause 3: Column temperature. The temperature can affect the interactions between the analytes and the chiral stationary phase.
-
Solution: Optimize the column temperature. Try running the analysis at both slightly higher and lower temperatures to see the effect on resolution.
-
Problem 2: Peak tailing for the main Edoxaban peak in reverse-phase HPLC.
Peak tailing can lead to inaccurate integration and quantification.[9]
-
Possible Cause 1: Secondary interactions with the silica backbone. Residual silanol groups on the stationary phase can interact with basic functional groups on the Edoxaban molecule, causing tailing.[10]
-
Solution 1 (Adjust Mobile Phase pH): Lower the pH of the mobile phase (e.g., by adding formic acid or using a phosphate buffer). This will protonate the silanol groups, reducing their interaction with the basic analyte.[11]
-
Solution 2 (Use a Buffer): Incorporating a buffer in the mobile phase can help to mask the silanol interactions and maintain a consistent pH.[9]
-
-
Possible Cause 2: Column overload. Injecting too much sample can saturate the column, leading to peak distortion.[9]
-
Solution: Dilute the sample and inject a smaller amount.
-
-
Possible Cause 3: Column contamination or degradation. Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help to extend the life of the analytical column.[12]
-
Data Presentation
The following table summarizes quantitative data from a patent on the purification of Edoxaban tosylate monohydrate by recrystallization, demonstrating the effectiveness of the process in reducing a key process-related impurity.
| Parameter | Starting Material | After Recrystallization (Example 5) | After Recrystallization (Example 6) |
| Purity (HPLC) | 98.7% a/a | 99.7% a/a | 99.7% a/a |
| Impurity A Level | 0.30% a/a | 0.02% a/a | 0.02% a/a |
| Yield | - | 84% | 84% |
| Reference | [2] | [2] | [2] |
Experimental Protocols
Protocol 1: Purification of Edoxaban Tosylate Monohydrate by Recrystallization
This protocol is based on methodologies described in patent literature for the purification of Edoxaban tosylate monohydrate.[2][4]
-
Dissolution: In a suitable reaction vessel, suspend the crude Edoxaban tosylate monohydrate in a mixture of acetonitrile and water. A common starting volume ratio is between 60:40 and 30:70 (ACN:H₂O).
-
Heating: Heat the mixture to 65-70°C with stirring until the solid is completely dissolved.
-
Cooling (Step 1): Gradually cool the solution to room temperature.
-
Anti-solvent Addition: While stirring, slowly add water to the solution to adjust the final ACN:H₂O volume ratio to between 10:90 and 30:70. This will induce crystallization.
-
Cooling (Step 2): Cool the suspension in an ice bath (0-5°C) for at least one hour to maximize the precipitation of the purified product.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold water or a cold ACN/H₂O mixture.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 50°C) to a constant weight.
Protocol 2: Chiral HPLC Analysis of Edoxaban
This protocol provides a general framework for the chiral separation of Edoxaban isomers. Specific conditions may need to be optimized for your particular system and impurities.
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, for example, one based on amylose-tri(3,5-xylylcarbamate) bonded silica gel.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., a mixture of ethanol and isopropanol). A small amount of an amine modifier (e.g., diethylamine) may be added.[8]
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 40°C.
-
Detection: UV detection at 290 nm.[8]
-
Sample Preparation: Dissolve the Edoxaban sample in the mobile phase or a suitable solvent to an appropriate concentration.
-
Injection Volume: Typically 10-20 µL.
-
Analysis: Inject the sample and record the chromatogram. Identify and quantify the different isomers based on their retention times and peak areas relative to a reference standard.
Visualizations
Caption: Troubleshooting workflow for Edoxaban recrystallization.
Caption: Troubleshooting workflow for HPLC analysis of Edoxaban.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3318568A1 - Preparation process of edoxaban tosylate monohydrate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2018083213A1 - Preparation and purification processes of edoxaban tosylate monohydrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. CN106008556A - Separation method of edoxaban and isomers thereof - Google Patents [patents.google.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimization of reaction conditions for thiazolo[5,4-c]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiazolo[5,4-c]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the thiazolo[5,4-c]pyridine synthesis is consistently low. What are potential causes and solutions?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Suboptimal Temperature: Temperature is a critical parameter. The reaction may require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition of reactants or products. Experiment with a range of temperatures to find the optimum.
-
Reagent Quality and Stoichiometry: Ensure the purity of your starting materials and solvents. Moisture or impurities can interfere with the reaction. Verify the stoichiometry of your reactants; using a slight excess of one reagent can sometimes drive the reaction to completion.
-
Catalyst Inefficiency: If your synthesis involves a catalyst, its activity might be compromised. Consider using a fresh batch of the catalyst or exploring alternative catalysts. For instance, in related pyridine syntheses, catalysts like p-toluenesulfonic acid (PTSA) or various metal catalysts have been used effectively.[2]
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
Q2: I am observing significant formation of side products. How can I improve the selectivity of the reaction?
A2: Side product formation is a common challenge in heterocyclic synthesis. The following strategies can help improve selectivity:
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired kinetic product over thermodynamic side products.
-
Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway. A stepwise addition, rather than a one-pot approach, might be necessary to avoid undesired preliminary reactions.
-
Solvent Choice: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction's regioselectivity. It has been noted that using aqueous micelles can sometimes lead to better yields compared to traditional organic solvents like methanol or ethanol.[2]
-
Protecting Groups: If your starting materials contain multiple reactive sites, consider using protecting groups to block unwanted reactivity. The Boc group is commonly used for protecting amino functionalities.[1]
-
pH Control: For reactions under acidic or basic conditions, the pH can dramatically influence which functional groups react. For example, Hantzsch thiazole synthesis can yield different isomers under acidic versus neutral conditions.[3]
Q3: The purification of my thiazolo[5,4-c]pyridine product is proving difficult. What strategies can I employ?
A3: Purification challenges often arise from the presence of unreacted starting materials, side products with similar polarities to the desired product, or baseline impurities.
-
Column Chromatography: This is the most common purification technique. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation on a silica gel column.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent can be a highly effective method for purification. Test small batches in various solvents to find one in which the product is soluble at high temperatures but poorly soluble at room temperature.
-
Acid-Base Extraction: The pyridine nitrogen in the thiazolo[5,4-c]pyridine core is basic. You can often purify the product by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl), washing the acidic aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate or re-extract your purified product.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure material, preparative HPLC can be used.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on related heterocyclic syntheses, providing a starting point for the optimization of thiazolo[5,4-c]pyridine synthesis.
Table 1: Influence of Catalyst and Solvent on a Hantzsch-type Pyridine Synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | 45 |
| 2 | PTSA (10) | Ethanol | 80 | 6 | 75 |
| 3 | Yb(OTf)₃ (5) | Water | 60 | 4 | 88 |
| 4 | Phenylboronic Acid (10) | Toluene | 110 | 8 | 82 |
| 5 | PTSA (10) | Aqueous Micelles (SDS) | 50 (Ultrasonic) | 1 | 96 |
Data adapted from studies on Hantzsch dihydropyridine synthesis for illustrative purposes.[2][5]
Table 2: Effect of Temperature and Reaction Time on a Suzuki Coupling Step for Aryl-substituted Thiazolopyridines.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 80 | 12 | 65 |
| 2 | 100 | 8 | 85 |
| 3 | 120 | 8 | 82 (decomposition noted) |
| 4 | 100 | 4 | 70 |
| 5 | 100 | 12 | 86 |
This table illustrates general trends observed in cross-coupling reactions used to functionalize heterocyclic cores.[6]
Experimental Protocols
Protocol: Synthesis of a 2-Aminothiazolo[5,4-c]pyridine Derivative
This protocol describes a general method adapted from the synthesis of related thiazolopyridine isomers.
Step 1: Synthesis of 4-amino-3-thiocyanatopyridine
-
Dissolve 3,4-diaminopyridine (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add ammonium thiocyanate (2.2 equivalents) and stir for 10 minutes.
-
Slowly add a solution of bromine (1.1 equivalents) in methanol, keeping the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude 4-amino-3-thiocyanatopyridine.
Step 2: Cyclization to 2-Aminothiazolo[5,4-c]pyridine
-
Suspend the crude 4-amino-3-thiocyanatopyridine (1 equivalent) in acetic anhydride.
-
Heat the mixture to reflux (approximately 140°C) for 2-3 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the solution carefully with concentrated ammonium hydroxide.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or recrystallization to obtain the final 2-aminothiazolo[5,4-c]pyridine product.
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for low yield in thiazolo[5,4-c]pyridine synthesis.
Caption: Simplified reaction pathway for a Hantzsch-type thiazole synthesis.[7]
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
Troubleshooting guide for the synthesis of N-(2-acylaminobenzyl)thiophene-2-carboxamide derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of N-(2-acylaminobenzyl)thiophene-2-carboxamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield of my desired N-(2-acylaminobenzyl)thiophene-2-carboxamide product. What are the potential causes and solutions?
A1: Low yields in this synthesis can stem from several factors, primarily related to the amide bond formation step. Here's a breakdown of common issues and how to address them:
-
Incomplete Reaction: The amide coupling reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or gently heating the mixture (if the reagents are stable at higher temperatures).
-
-
Inefficient Amine Acylation: The nucleophilicity of the primary amine in 2-aminobenzylamine might be compromised.
-
Solution: Ensure your 2-aminobenzylamine is pure and free of any acidic impurities that could protonate the amine. The choice of base is also critical; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize any acid generated without competing in the reaction.
-
-
Side Reactions: The presence of two amine groups in 2-aminobenzylamine can lead to the formation of a di-acylated byproduct, consuming your starting material and reducing the yield of the desired mono-acylated product.
-
Solution: To favor mono-acylation, slowly add the thiophene-2-carbonyl chloride or the activated thiophene-2-carboxylic acid solution to the solution of 2-aminobenzylamine at a low temperature (e.g., 0 °C). This dropwise addition helps to maintain a low concentration of the acylating agent, reducing the likelihood of the second acylation. Using a slight excess of 2-aminobenzylamine can also favor the mono-acylated product.
-
-
Hydrolysis of Acyl Chloride: If you are using thiophene-2-carbonyl chloride, it is sensitive to moisture and can hydrolyze back to thiophene-2-carboxylic acid.
-
Solution: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.
-
Q2: I am observing a significant amount of a di-acylated side product. How can I improve the selectivity for mono-acylation?
A2: The formation of the N,N'-di(thiophene-2-carbonyl)-2-aminobenzylamine is a common challenge. Here are strategies to enhance the selectivity for the desired mono-acylated product:
-
Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of 2-aminobenzylamine relative to the thiophene-2-acylating agent.
-
Slow Addition at Low Temperature: As mentioned previously, the slow, dropwise addition of the acylating agent to a cooled solution of the diamine is a crucial technique.
-
Choice of Base: The basicity of the amine scavenger can influence the reaction. A less reactive, sterically hindered base might be beneficial.
-
Biphasic Reaction Conditions: For acylations with acyl chlorides, a Schotten-Baumann reaction setup can be effective. Dissolving the 2-aminobenzylamine in a biphasic system (e.g., dichloromethane and a dilute aqueous sodium hydroxide solution) can help to control the reaction at the interface and minimize di-acylation.
Q3: My purification by silica gel column chromatography is resulting in product degradation. What are the alternative purification strategies?
A3: Thiophene-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1]
-
Deactivated Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), before packing the column.[1]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina for your column chromatography.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids the use of silica gel. You will need to screen for a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
Preparative TLC or HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.
Q4: I am having difficulty choosing the right coupling reagent for the reaction between thiophene-2-carboxylic acid and 2-aminobenzylamine. What are the key considerations?
A4: When not using the acyl chloride, a variety of coupling reagents can be used to facilitate the amide bond formation. The choice depends on factors like reaction time, cost, and potential for side reactions.
-
Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common and cost-effective coupling reagents. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove. EDC forms a water-soluble urea byproduct, which simplifies the workup. These are often used with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to faster reaction times with less risk of racemization if chiral centers are present.[2] They are generally more expensive than carbodiimides.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Synthesis
| Coupling Reagent | Additive | Typical Solvent | Relative Reactivity | Key Advantages | Common Byproducts/Disadvantages |
| DCC | HOBt or DMAP | DCM, THF, DMF | Moderate | Cost-effective | Insoluble dicyclohexylurea (DCU) byproduct |
| EDC | HOBt or DMAP | DCM, DMF | Moderate | Water-soluble urea byproduct, easy workup | Can be hygroscopic |
| HATU | None required | DMF, NMP | High | Fast reaction rates, low racemization | More expensive, potential for side reaction with the amine |
| HBTU | None required | DMF, NMP | High | Efficient, widely used | Can cause racemization without additives |
Experimental Protocols
Protocol 1: Synthesis of N-(2-aminobenzyl)thiophene-2-carboxamide via Thiophene-2-carbonyl chloride
This protocol describes the selective mono-acylation of 2-aminobenzylamine using thiophene-2-carbonyl chloride.
Materials:
-
2-aminobenzylamine
-
Thiophene-2-carbonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminobenzylamine (1.2 equivalents) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve thiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the thiophene-2-carbonyl chloride solution dropwise to the cooled 2-aminobenzylamine solution over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure N-(2-aminobenzyl)thiophene-2-carboxamide.
Protocol 2: Synthesis of N-(2-acylaminobenzyl)thiophene-2-carboxamide using a Coupling Reagent (HATU)
This protocol outlines the subsequent acylation of the secondary amine.
Materials:
-
N-(2-aminobenzyl)thiophene-2-carboxamide
-
Carboxylic acid (e.g., acetic anhydride or a specific acyl chloride)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Dissolve N-(2-aminobenzyl)thiophene-2-carboxamide (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add the acylating agent (e.g., acetic anhydride or the desired acyl chloride, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Caption: General synthetic workflow for N-(2-acylaminobenzyl)thiophene-2-carboxamide derivatives.
Caption: A troubleshooting decision tree for the synthesis and purification.
References
Side reaction products in the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key intermediate in the manufacturing of Edoxaban.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the initial 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system is showing low yield and multiple spots on TLC. What are the potential causes and solutions?
A1: Low yields and impurities in the initial cyclization can arise from several factors. A common route involves the reaction of a suitable piperidone derivative with a sulfur source and a cyanamide equivalent.
-
Incomplete Reaction: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress by TLC or HPLC.
-
Side Reactions: The piperidone starting material can undergo self-condensation or other side reactions under the reaction conditions. Ensure the purity of your starting materials.
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical. The reaction often benefits from a non-polar solvent to minimize side reactions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Use pure piperidone derivatives. Impurities can significantly impact the reaction outcome.
-
Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times. A summary of typical conditions is provided in the table below.
-
Purification: If multiple spots are observed, effective purification by column chromatography is essential to isolate the desired product before proceeding to the next step.
Q2: I am observing the formation of an N-formyl impurity during the N-methylation step using formaldehyde and a reducing agent. How can I avoid this?
A2: The N-methylation of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is commonly achieved via reductive amination with formaldehyde, often under Eschweiler-Clarke conditions (using formic acid as the reductant). The formation of an N-formyl impurity is a known side reaction.
-
Mechanism of Formation: The N-formyl impurity can arise if the intermediate iminium ion is not efficiently reduced. It can also be formed from the reaction of the amine with formic acid at elevated temperatures.
-
Minimizing Formation: The key is to ensure complete reduction of the intermediate imine/iminium ion. The order of addition of reagents can also be critical. Some protocols suggest mixing the amine with formaldehyde first, followed by the addition of formic acid.
Troubleshooting Steps:
-
Choice of Reducing Agent: While formic acid is traditional in the Eschweiler-Clarke reaction, other reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride can be used and may reduce the formation of the N-formyl impurity.[1]
-
Control of Stoichiometry: Use a slight excess of both formaldehyde and the reducing agent to drive the reaction to completion.
-
Temperature Control: Maintain the recommended reaction temperature. Excessively high temperatures can promote side reactions.
-
pH Control: The pH of the reaction mixture can influence the reaction rate and selectivity.
Q3: I suspect over-methylation is occurring, leading to the formation of a quaternary ammonium salt. How can I detect and prevent this?
A3: Over-methylation results in the formation of a quaternary ammonium salt, which is a common issue with strong methylating agents. While the Eschweiler-Clarke reaction is known to prevent quaternization, other methylation methods might be more prone to it.[2][3]
-
Detection:
-
NMR Spectroscopy: The formation of a quaternary ammonium salt can be detected by ¹H NMR, where the methyl group signal will be shifted downfield compared to the N-methyl group of the tertiary amine. The integration of the signal can quantify the extent of over-methylation.
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool to detect the quaternary ammonium salt, which will have a distinct molecular ion peak corresponding to the addition of a methyl group to the desired product.
-
-
Prevention:
-
Use Eschweiler-Clarke Conditions: This is the most reliable method to avoid over-methylation as the reaction mechanism does not favor the formation of quaternary salts.[2]
-
Careful Choice of Methylating Agent: Avoid highly reactive methylating agents like methyl iodide or dimethyl sulfate if over-methylation is a concern.
-
Control Stoichiometry: Use a controlled amount of the methylating agent.
-
Q4: My final product contains chiral impurities. What is the source and how can they be controlled?
A4: The molecular structure of Edoxaban and its intermediates, including 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives, can contain chiral centers. The presence of undesired stereoisomers is a critical quality attribute to control.[4][5]
-
Source of Chiral Impurities:
-
Racemic Starting Materials: If the starting materials used in the synthesis are racemic or contain enantiomeric impurities, these will be carried through the synthesis.
-
Non-Stereoselective Reactions: If a chiral center is created during the synthesis in a non-stereoselective manner, a mixture of diastereomers or enantiomers will be formed.
-
-
Control Strategies:
-
Use of Enantiopure Starting Materials: Start the synthesis with materials of high enantiomeric purity.
-
Asymmetric Synthesis: Employ stereoselective reactions to control the formation of new chiral centers.
-
Chiral Resolution: If a mixture of stereoisomers is formed, chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent may be necessary.
-
Analytical Monitoring: Use chiral HPLC to monitor the stereochemical purity of intermediates and the final product.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| N-Methylation Reagents | Formaldehyde, Formic Acid | Formaldehyde, NaBH(OAc)₃ | Formaldehyde, H₂/Pd-C | [1] |
| Solvent | Water | Dichloromethane (DCM) | Methanol (MeOH) | |
| Temperature | 80-100 °C | Room Temperature | 40-60 °C | |
| Typical Yield | >90% | 85-95% | >90% | |
| Key Side Product | N-formyl derivative | Unreacted starting material | Potential for over-reduction |
Experimental Protocols
Protocol 1: N-Methylation of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine via Eschweiler-Clarke Reaction
-
To a solution of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) in water, add formaldehyde (37% in water, 2.2 eq).
-
Heat the mixture to 60 °C.
-
Slowly add formic acid (98%, 2.2 eq) to the reaction mixture. A vigorous evolution of CO₂ will be observed.
-
After the addition is complete, heat the reaction mixture at 90-100 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH solution) to pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Visual Diagrams
Caption: Main synthetic pathway and potential side products in the N-methylation step.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. goldncloudpublications.com [goldncloudpublications.com]
Technical Support Center: Process Optimization for the Industrial Production of Edoxaban Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the industrial production of key Edoxaban intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Edoxaban intermediates, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate
Question: We are experiencing lower than expected yields during the synthesis of the key diamine intermediate, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate. What are the potential causes and how can we improve the yield?
Answer: Low yields in this multi-step synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Hydrogenation: The reduction of the azide or other protected amine precursor is a critical step. Incomplete reaction can significantly lower the yield.
-
Observation: Presence of starting material or partially reduced intermediates in the crude product, detectable by TLC or HPLC.
-
Solution:
-
Ensure the quality and activity of the Palladium on carbon (Pd/C) catalyst. Use a fresh batch if necessary.
-
Optimize hydrogen pressure and reaction temperature. A pressure of 0.4-0.6 MPa and a temperature of 50-60°C are often effective[1].
-
Verify efficient stirring to ensure good contact between the substrate, catalyst, and hydrogen.
-
Increase reaction time and monitor for completion.
-
-
-
Side Reactions During Azide Introduction: If using a synthetic route involving sodium azide, the formation of undesired isomers can reduce the yield of the target cis-isomer.
-
Observation: HPLC analysis shows the presence of the undesired trans-isomer.
-
Solution:
-
-
Inefficient Crystallization/Isolation: Product loss during workup and isolation is a common cause of low yield.
-
Observation: Low recovery of solid product after crystallization.
-
Solution:
-
Optimize the solvent system for crystallization. Toluene has been reported to be an effective solvent for the crystallization of the final product[1].
-
Control the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals.
-
Ensure complete transfer of the product during filtration and washing.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low yields.
Issue 2: High Levels of Chiral Impurities
Question: Our analysis of the Edoxaban intermediate shows significant levels of chiral impurities. What is the origin of these impurities and how can we control them?
Answer: Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. Only the desired (1S,2R,4S)-isomer is pharmacologically active. The control of chiral impurities is a critical aspect of the synthesis.
Potential Causes and Solutions:
-
Formation of the trans-isomer: During the introduction of the two cis-amino groups on the cyclohexane ring, particularly in routes using azide displacement, the formation of the undesired trans-isomer can occur.
-
Observation: A distinct peak corresponding to the trans-isomer is observed in the chiral HPLC analysis.
-
Solution:
-
As mentioned previously, precise control of the azide displacement reaction conditions is crucial.
-
Consider alternative synthetic routes that avoid the use of sodium azide and offer better stereoselectivity. Some newer methods utilize enzymatic reductive amination or intramolecular cyclization to achieve higher cis-selectivity.
-
-
-
Racemization during intermediate steps: Certain reaction conditions, such as prolonged exposure to strong acids or bases, can potentially lead to racemization at one or more chiral centers.
-
Observation: Multiple diastereomeric impurities are detected by chiral HPLC.
-
Solution:
-
Carefully control the pH and temperature during all reaction and workup steps.
-
Minimize reaction times where possible.
-
-
-
Ineffective Purification: The purification methods may not be adequate to remove the chiral impurities.
-
Observation: Impurities are carried over from one step to the next.
-
Solution:
-
Develop and validate a robust chiral HPLC method to accurately quantify all stereoisomers.
-
Optimize the crystallization conditions to selectively crystallize the desired isomer. The use of specific salt forms, such as the oxalate salt, can enhance the purification of the cis-isomer.
-
In some cases, column chromatography may be necessary, although this is less desirable for large-scale industrial production.
-
-
Relationship of Key Chiral Intermediates and Impurities
Caption: Formation pathways of chiral impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common method for monitoring the progress of the amidation reaction to form N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the progress of this amidation reaction. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The disappearance of the starting materials (the diamine intermediate and the oxoacetic acid derivative) and the appearance of the product peak are monitored.
Q2: Are there any safety concerns with the reagents used in the synthesis of Edoxaban intermediates?
A2: Yes, some synthetic routes for Edoxaban intermediates involve hazardous reagents. The use of sodium azide is a significant concern due to its high toxicity and explosive nature, especially on an industrial scale. It is crucial to handle sodium azide with appropriate safety precautions, including proper personal protective equipment and containment measures. Newer synthetic routes have been developed to avoid the use of sodium azide.
Q3: How can the final Edoxaban intermediate be purified to meet pharmaceutical standards?
A3: The final intermediate is typically purified by recrystallization. The choice of solvent is critical for effective purification. For instance, a mixture of acetonitrile and water is often used for the purification of Edoxaban tosylate monohydrate. The process involves dissolving the crude product in the solvent mixture at an elevated temperature, followed by controlled cooling to induce crystallization. The purity of the final product should be confirmed by HPLC and other analytical techniques.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of an Azide Intermediate [2]
| Entry | Equivalents of NaN3 | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 25 | 5 | 92 |
| 2 | 1.5 | 35 | 3 | 95 |
| 3 | 1.75 | 25 | 5 | 92 |
| 4 | 1.5 | 5 | 8 | 90 |
| 5 | 1.5 | 25 | 3 | 96 |
| 6 | 1.75 | 25 | 3 | 96 |
| 7 | 1.5 | 15 | 6 | 93 |
| 8 | 1.5 | 35 | 2 | 94 |
| 9 | 1.5 | 10 | 7 | 91 |
Table 2: Yield and Purity Data for the Synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate [3]
| Example | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Acetonitrile | Triethylamine | 60 | 6 | 91.1 | 98.50 |
| 2 | Acetonitrile | Triethylamine | 70 | 7 | 93.0 | 98.29 |
| 3 | Acetonitrile | Triethylamine | 50 | 8 | 96.4 | 98.19 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate via Hydrogenation[1]
Materials:
-
Precursor azide or other protected amine
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Acetonitrile
-
Toluene
Procedure:
-
Charge a hydrogenation reactor with the starting material and methanol.
-
Add 10% Pd/C catalyst to the mixture.
-
Purge the reactor with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 0.4-0.6 MPa.
-
Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake. Continue the reaction until hydrogen uptake ceases.
-
Cool the reactor to room temperature and release the hydrogen pressure.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Dissolve the residue in acetonitrile and filter any insoluble material.
-
Concentrate the filtrate to dryness.
-
Add toluene to the residue and heat to form a slurry.
-
Cool the slurry to 0-5°C to induce crystallization.
-
Filter the solid product, wash with cold toluene, and dry under vacuum to obtain the final product.
Protocol 2: Synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[3]
Materials:
-
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt
-
ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt
-
Acetonitrile
-
Triethylamine
-
Water
Procedure:
-
Suspend tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt in acetonitrile in a reaction vessel.
-
Heat the mixture to approximately 60°C.
-
Slowly add triethylamine to the mixture.
-
Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt to the reaction mixture.
-
Maintain the reaction at 60°C with stirring for 6 hours.
-
Cool the reaction to 20-25°C and continue stirring for an additional 16 hours.
-
Cool the reaction mixture to approximately 10°C.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid product and wash with water.
-
Dry the solid under vacuum to obtain the desired product.
Overall Synthetic Workflow
Caption: General synthetic workflow for Edoxaban intermediates.
References
- 1. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Managing Hygroscopic Effects in 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the challenges associated with the hygroscopic nature of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride and why is it considered hygroscopic?
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is an organic compound, notably used as an intermediate in the synthesis of antithrombotic agents like Edoxaban.[1][2] Its chemical structure and its nature as a hydrochloride salt make it prone to absorbing moisture from the atmosphere. This property is known as hygroscopicity.[1]
Q2: What are the potential consequences of moisture absorption by this compound?
Moisture absorption can significantly impact the physicochemical properties of the compound, leading to:
-
Physical Changes: Caking, liquefaction, and changes in crystal structure.[3]
-
Chemical Degradation: Hydrolysis or other degradation pathways can be initiated or accelerated by the presence of water, affecting the compound's purity and stability.[3][4]
-
Inaccurate Weighing: The continuous absorption of moisture can make it difficult to obtain an accurate weight of the compound for experiments.
-
Poor Handling and Flow: Increased moisture content can lead to poor powder flowability, causing difficulties in processing and formulation.[5]
-
Altered Dissolution Rates: Changes in the physical form of the compound due to moisture can affect its solubility and dissolution profile.
Q3: How can I properly store 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride to minimize moisture uptake?
To minimize moisture absorption during storage, it is recommended to:
-
Store the compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, molecular sieves).
-
Maintain a controlled low-humidity environment, such as a glove box or a dry room.[6]
-
For long-term storage, keep the compound under an inert gas atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C.[1]
Q4: What immediate steps can I take during an experiment to mitigate hygroscopic effects?
When working with the compound in an open environment:
-
Minimize the exposure time to the ambient atmosphere.
-
Use a weighing vessel with a small opening to reduce the surface area exposed to air.
-
Consider working in a controlled environment with low relative humidity (e.g., below 40% RH).[6]
-
Equilibrate the container to room temperature before opening to prevent condensation.
Troubleshooting Guide
Problem: I am having difficulty obtaining a stable weight for the compound.
-
Question: Is the balance reading continuously increasing?
-
Answer: This is a classic sign of moisture uptake. To address this, try weighing the compound in a controlled humidity environment if available. Alternatively, weigh a larger amount of the substance than needed in a closed container, and then quickly transfer the required amount to your experimental setup. The key is to minimize the time the compound is exposed to the open air.
-
Problem: The compound appears clumpy or has changed in appearance.
-
Question: Has the compound been stored in a properly sealed container and in a dry environment?
-
Answer: Clumping or changes in appearance are often due to moisture absorption. Review your storage procedures. Ensure containers are sealed tightly immediately after use and stored in a desiccator. If the material is already clumpy, it may need to be dried under vacuum, though this should be done with caution to avoid degrading the compound.
-
Problem: I am observing inconsistent results in my dissolution experiments.
-
Question: Are you using fresh samples from a properly stored container for each experiment?
-
Answer: Variations in moisture content between samples can lead to inconsistent dissolution rates. Always use samples from a container that has been stored under optimal conditions. If you suspect moisture has been absorbed, it can alter the solid-state properties of the material, which in turn affects dissolution.
-
Strategies for Mitigating Hygroscopicity
Several strategies can be employed to manage the hygroscopic nature of pharmaceutical compounds. These can be broadly categorized into formulation and handling/storage approaches.
| Strategy Category | Method | Description |
| Formulation | Film Coating | Applying a thin, moisture-barrier film around the solid dosage form.[4][5] |
| Encapsulation | Enclosing the active ingredient within a protective shell material.[5][7][8] | |
| Co-processing with Excipients | Mixing the compound with hydrophobic excipients to repel moisture.[4][5] | |
| Crystal Engineering (Co-crystallization) | Modifying the crystal structure to create a less hygroscopic form.[5][7][8] | |
| Handling & Storage | Controlled Environment | Working in an environment with low relative humidity (e.g., glove box, dry room).[6] |
| Desiccants | Using drying agents in storage containers to absorb moisture.[6] | |
| Protective Packaging | Utilizing moisture-proof packaging materials, such as aluminum foil blister packs.[6][9] |
Experimental Protocols
Protocol: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a standard method to quantify the extent and rate of moisture sorption and desorption by a sample.
Objective: To determine the hygroscopic classification of a compound by measuring the mass change as a function of relative humidity (RH).
Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance
-
Compound sample (5-10 mg)
-
Nitrogen gas (for drying)
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the compound onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This initial dry weight is used as the reference mass.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. The instrument records the mass change over time.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH to assess the desorption behavior and any hysteresis.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The hygroscopicity can then be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C) according to pharmacopeial standards.[10]
Visualizations
Caption: Troubleshooting workflow for hygroscopicity issues.
Caption: Strategies to mitigate hygroscopic effects.
References
- 1. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.vestanutra.com [blog.vestanutra.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-tetrahydro-5-methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4,5,6,7-tetrahydro-5-methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid, a key intermediate in the synthesis of the anticoagulant drug Edoxaban.
Overall Synthetic Workflow
The synthesis of 4,5,6,7-tetrahydro-5-methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid is a multi-step process. The following diagram outlines a common synthetic route.
Caption: Synthetic route for 4,5,6,7-tetrahydro-5-methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this intermediate?
A1: A widely used route starts from 1-methyl-4-piperidone and proceeds through a Gewald reaction to form the 2-aminothiazole core, followed by a Sandmeyer-type bromination, cyanation of the bromo-intermediate, and subsequent hydrolysis of the nitrile to the carboxylic acid. This pathway is generally favored for its scalability and use of readily available starting materials.
Q2: What are the critical quality attributes of the final product?
A2: The critical quality attributes for 4,5,6,7-tetrahydro-5-methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid include high purity (typically >99%), low levels of residual solvents and heavy metals, and a well-defined impurity profile. The hydrochloride salt is often the desired final form due to its stability and handling properties.
Q3: Are there any significant safety concerns associated with this synthesis?
A3: Yes, several steps involve hazardous reagents. The use of cyanides in the cyanation step requires strict safety protocols to prevent exposure. The Sandmeyer-type reaction can generate nitrogen gas, requiring adequate ventilation and pressure management in a scaled-up reactor. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.
Q4: How can the progress of the reactions be monitored?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the progress of each reaction step. It allows for the quantification of starting materials, intermediates, and products. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.
Troubleshooting Guides
Step 1: Gewald Reaction - Synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature is maintained consistently. - Check the quality of the sulfur and cyanamide. - Increase reaction time and monitor by HPLC. |
| Side reactions. | - Control the addition rate of reagents to manage exotherms. - Ensure the correct stoichiometry of the base. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Perform a solvent swap to a solvent in which the product is less soluble to induce crystallization. - Purify the crude product by column chromatography before crystallization. |
| Residual solvent. | - Dry the product under vacuum at an appropriate temperature. | |
| Dark-colored product | Air oxidation or side reactions. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Step 2: Sandmeyer-type Reaction - Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete diazotization. | - Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite. - Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | - Maintain a low temperature throughout the reaction until the addition of the bromide source. | |
| Incomplete bromination. | - Ensure sufficient excess of hydrobromic acid is used.[1] - Allow for sufficient reaction time after the addition of sodium nitrite.[1] | |
| Formation of phenolic impurities | Reaction of the diazonium salt with water. | - Maintain a strongly acidic environment. |
| Product is difficult to extract | Incorrect pH during workup. | - Adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the product is in its free base form for efficient extraction into an organic solvent.[1] |
Step 3: Cyanation - Synthesis of 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst. | - Use a fresh, high-quality palladium catalyst. - Ensure the reaction is performed under anhydrous and inert conditions. |
| Poor solubility of the cyanide salt. | - Use a co-solvent or a phase-transfer catalyst to improve solubility. - Consider using zinc cyanide, which is often more soluble in organic solvents than alkali metal cyanides. | |
| Formation of by-products | Side reactions of the catalyst or starting material. | - Optimize the reaction temperature and time. - Screen different palladium ligands to improve selectivity. |
| Difficulty in removing residual cyanide | Inefficient workup. | - Quench the reaction carefully with an appropriate reagent (e.g., sodium hypochlorite solution). - Perform multiple aqueous washes during the workup. |
Step 4: Hydrolysis - Synthesis of 4,5,6,7-Tetrahydro-5-methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis | Insufficient base or reaction time. | - Increase the amount of base (e.g., LiOH) and extend the reaction time. Monitor by HPLC. |
| Low reaction temperature. | - Increase the reaction temperature as per the protocol. | |
| Formation of amide intermediate | Partial hydrolysis. | - This is a common intermediate. Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. |
| Product difficult to precipitate | Incorrect pH during acidification. | - Carefully adjust the pH to the isoelectric point of the carboxylic acid to induce precipitation. |
| High solubility in the reaction mixture. | - Cool the reaction mixture to a lower temperature to decrease solubility. - Consider adding an anti-solvent. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This procedure is based on the principles of the Gewald reaction.
-
To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol, add elemental sulfur (1.1 eq) and cyanamide (1.05 eq).
-
Add a catalytic amount of a secondary amine (e.g., morpholine or diethylamine, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by HPLC. The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove any unreacted sulfur.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.
Protocol 2: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
-
Suspend 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) in 48% hydrobromic acid at 0-5 °C.[1]
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding a basic solution (e.g., 5M NaOH) until the pH is > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography if necessary.
Protocol 3: Synthesis of 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This protocol is based on a palladium-catalyzed cyanation reaction.
-
To a solution of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) in an anhydrous solvent (e.g., DMF or DMAc), add zinc cyanide (0.6 eq).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%) and a suitable ligand (e.g., dppf, 2-4 mol%).
-
Heat the reaction mixture under an inert atmosphere to 120-140 °C and monitor the reaction by HPLC.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 4: Synthesis of 4,5,6,7-Tetrahydro-5-methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid Hydrochloride
-
Dissolve 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a strong base, such as lithium hydroxide (e.g., 4 equivalents of a 4N aqueous solution).
-
Heat the mixture to 50-70 °C and stir for several hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with hydrochloric acid (e.g., 1N HCl in ethanol) to a pH of approximately 2-3.
-
Stir the mixture at low temperature to allow for complete precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Yields
| Step | Key Reagents | Typical Temperature | Typical Reaction Time | Typical Yield |
| 1. Gewald Reaction | 1-Methyl-4-piperidone, Sulfur, Cyanamide | Reflux | 8-12 h | 70-85% |
| 2. Bromination | 2-Amino intermediate, HBr, NaNO2 | 0-25 °C | 12-16 h | 65-75% |
| 3. Cyanation | 2-Bromo intermediate, Zn(CN)2, Pd catalyst | 120-140 °C | 4-8 h | 80-90% |
| 4. Hydrolysis | 2-Cyano intermediate, LiOH, HCl | 50-70 °C | 4-8 h | 85-95% |
Logical Troubleshooting Diagram
Caption: A logical workflow for troubleshooting low yield in a synthetic step.
References
Validation & Comparative
Comparative analysis of different synthetic routes to 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold
The bicyclic heteroaromatic compound 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine is a significant scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. An efficient and scalable synthesis of this molecule is crucial for further drug discovery and development efforts. This guide provides a comparative analysis of different synthetic routes to this target molecule, presenting quantitative data, detailed experimental protocols, and a logical framework for selecting the most suitable method.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Hantzsch Thiazole Synthesis | Route 2: Thioamide Cyclization of α-Tosyloxyketone |
| Starting Materials | N-Benzyl-4-piperidone, Thioacetamide | N-Boc-4-piperidone, Thioacetamide, p-Toluenesulfonyl chloride |
| Key Reactions | Bromination, Hantzsch thiazole cyclization | Tosylation, Cyclization |
| Overall Yield | Moderate | Good |
| Scalability | Potentially challenging due to bromination step | More amenable to scale-up |
| Safety Considerations | Use of bromine requires careful handling | Use of p-toluenesulfonyl chloride requires caution |
| Simplicity | Relatively straightforward | Multi-step but well-defined |
Route 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely adopted method for the formation of thiazole rings. This approach, adapted for the synthesis of the target molecule, involves the reaction of an α-haloketone with a thioamide. In this case, the key intermediates are a brominated piperidone derivative and thioacetamide.
Logical Workflow for Route 1
Caption: Synthetic pathway via Hantzsch reaction.
Experimental Protocols for Route 1
Step 1: Synthesis of N-Benzyl-3-bromo-4-piperidone hydrobromide
To a solution of N-benzyl-4-piperidone (1 equivalent) in a mixture of glacial acetic acid and 48% hydrobromic acid, bromine (1.1 equivalents) in glacial acetic acid is added dropwise at a temperature maintained below 20°C. The reaction mixture is stirred for several hours, and the resulting precipitate is filtered, washed with cold ethanol and diethyl ether, and then dried under vacuum to yield N-benzyl-3-bromo-4-piperidone hydrobromide.
Step 2: Synthesis of N-Benzyl-4,5,6,7-tetrahydro-2-methylthiazolo[5,4-c]pyridine
A mixture of N-benzyl-3-bromo-4-piperidone hydrobromide (1 equivalent) and thioacetamide (1.2 equivalents) in ethanol is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Step 3: Debenzylation to this compound
The N-benzyl protected intermediate (1 equivalent) is dissolved in methanol, and 10% palladium on charcoal (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product.
Route 2: Thioamide Cyclization of an α-Tosyloxyketone
An alternative approach avoids the direct use of bromine by employing an α-tosyloxyketone as the electrophilic partner for the cyclization with thioacetamide. This method often provides better yields and is more amenable to large-scale synthesis.
Logical Workflow for Route 2
Caption: Synthesis via an α-tosyloxyketone intermediate.
Experimental Protocols for Route 2
Step 1: Synthesis of N-Boc-3-(hydroxymethyl)-4-piperidone
To a solution of N-Boc-4-piperidone (1 equivalent) in dry tetrahydrofuran (THF) at -78°C is added lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) dropwise. After stirring for 1 hour, paraformaldehyde (1.5 equivalents) is added, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of N-Boc-3-(tosyloxymethyl)-4-piperidone
To a solution of N-Boc-3-(hydroxymethyl)-4-piperidone (1 equivalent) in dichloromethane at 0°C is added pyridine (2 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the tosylated intermediate.
Step 3: Synthesis of N-Boc-4,5,6,7-tetrahydro-2-methylthiazolo[5,4-c]pyridine
A mixture of N-Boc-3-(tosyloxymethyl)-4-piperidone (1 equivalent) and thioacetamide (1.5 equivalents) in ethanol is refluxed for 8-10 hours. The solvent is removed under reduced pressure, and the residue is worked up as described in Route 1, Step 2 to yield the Boc-protected product.
Step 4: Boc Deprotection to this compound
The N-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stirred at room temperature for 2-3 hours. The solvent is evaporated, and the residue is dissolved in water, basified with a saturated sodium bicarbonate solution, and extracted with dichloromethane. The combined organic layers are dried and concentrated to give the final product.
Conclusion
Both the Hantzsch thiazole synthesis and the thioamide cyclization of an α-tosyloxyketone offer viable pathways to this compound. The choice between these routes will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The Hantzsch route is more direct but involves the use of elemental bromine, while the tosyloxyketone route is longer but may provide higher overall yields and be more suitable for larger-scale production. The detailed protocols provided herein should serve as a valuable resource for the synthesis of this important heterocyclic scaffold.
In Vivo Validation of Novel Thiazolopyridine Analogs as Antithrombotic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of novel thiazolopyridine analogs as antithrombotic agents. Thiazolopyridines represent a promising class of compounds targeting the P2Y12 receptor, a key player in platelet activation and thrombus formation.[1] Due to the proprietary nature of early-stage drug development, this guide utilizes data from a representative novel P2Y12 antagonist, herein referred to as "Analog A," as a surrogate to illustrate the evaluation process against established therapies like Clopidogrel and Ticagrelor.
P2Y12 Receptor Signaling Pathway in Platelet Aggregation
The P2Y12 receptor is a crucial G protein-coupled receptor on the platelet surface. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation, making it a prime target for antiplatelet drugs.[1]
Caption: P2Y12 signaling pathway in platelet activation.
Comparative Antithrombotic Activity
The in vivo efficacy of novel thiazolopyridine analogs is typically assessed in established models of arterial thrombosis and compared against standard-of-care agents. The primary endpoints include the extent of thrombus inhibition and the associated risk of bleeding.
| Compound | Dose (mg/kg, p.o.) | Thrombus Weight Inhibition (%) in Arterial Thrombosis Model | Bleeding Time Increase (fold change vs. vehicle) |
| Vehicle Control | - | 0% | 1.0 |
| Analog A | 10 | 65% | 2.5 |
| Clopidogrel | 10 | 45% | 2.0 |
| Ticagrelor | 10 | 70% | 3.0 |
Data is representative and compiled for illustrative purposes based on typical preclinical findings for novel P2Y12 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antithrombotic agents.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antiplatelet agents in an arterial thrombosis setting.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized. The right common carotid artery is isolated and a flow probe is placed to monitor blood flow.
-
Compound Administration: The novel thiazolopyridine analog, a reference compound, or vehicle is administered orally (p.o.) at a predetermined time before the thrombotic challenge.
-
Thrombus Induction: A piece of filter paper saturated with 10% FeCl₃ solution is applied to the adventitial surface of the carotid artery for 10 minutes.
-
Monitoring: Carotid artery blood flow is monitored continuously until complete occlusion occurs or for a predefined period (e.g., 60 minutes).
-
Data Analysis: The time to occlusion is recorded. After the monitoring period, the thrombotic segment of the artery is excised and the thrombus is collected and weighed. The percentage of thrombus inhibition is calculated relative to the vehicle control group.
Tail Bleeding Time Assay in Mice
This assay assesses the potential bleeding risk associated with the antithrombotic agent.
-
Animal Preparation: Male Swiss Webster mice (25-30g) are used.
-
Compound Administration: The test compound or vehicle is administered orally.
-
Bleeding Induction: After a specified absorption period (e.g., 1 hour), the distal 3 mm of the mouse's tail is transected.
-
Monitoring: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for at least 30 seconds is recorded.
-
Data Analysis: The bleeding time is compared between the treated and vehicle control groups. A cut-off time (e.g., 10 minutes) is typically set to avoid excessive blood loss.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel antithrombotic compound.
Caption: Workflow for in vivo antithrombotic evaluation.
References
Comparative Cross-Reactivity Analysis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Derivatives
A comprehensive guide for researchers and drug development professionals on the selectivity and off-target profile of a key Factor Xa inhibitor, Edoxaban, and related compounds.
This guide provides a detailed comparison of the cross-reactivity and selectivity of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives, with a primary focus on the well-characterized anticoagulant, Edoxaban. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the interaction of these compounds with their primary target and potential off-targets.
Introduction to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Derivatives
The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a core structural component of a class of direct Factor Xa (FXa) inhibitors. One of the most prominent members of this class is Edoxaban, an oral anticoagulant used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of venous thromboembolism (VTE).[1] The central role of FXa in the coagulation cascade makes it a critical target for anticoagulant therapy.
Primary Target and Selectivity
Derivatives of the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, exemplified by Edoxaban, are potent and highly selective inhibitors of Factor Xa.
Quantitative Analysis of Edoxaban's Potency and Selectivity
The high affinity and selectivity of Edoxaban for FXa have been quantified through various in vitro studies. The compound demonstrates a significantly lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for FXa compared to other related serine proteases.
| Derivative | Primary Target | Ki (nM) | IC50 (nM) | Selectivity vs. Thrombin | Reference |
| Edoxaban | Factor Xa | 0.561 | - | >10,000-fold | [2] |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Factor Xa | - | nanomolar range | Favorable vs. Thrombin | [3] |
Note: Specific quantitative data for a broad panel of derivatives is limited in publicly available literature. Edoxaban serves as the primary example for which detailed selectivity data has been published.
Cross-Reactivity Profile
While comprehensive cross-reactivity screening data against a broad panel of off-targets (e.g., kinases, GPCRs, ion channels) for Edoxaban and other 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives is not extensively available in the public domain, preclinical safety pharmacology studies are a standard part of the drug development process to assess potential off-target effects.
A computational study using a deep-learning framework suggested that Edoxaban has a high specificity for Factor X, with lower predicted off-target interactions for other bleeding-related markers, with the exception of plasminogen activator urokinase, when compared to some other anticoagulants.[4] However, experimental data from broad panel screens would be necessary to confirm these computational predictions.
In the absence of publicly available broad screening data, the focus remains on the high selectivity against other coagulation factors, which is a key characteristic of this class of compounds.
Signaling Pathways
The primary signaling pathway affected by 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives is the blood coagulation cascade. By directly inhibiting Factor Xa, these compounds block the conversion of prothrombin to thrombin, a critical step in the formation of fibrin clots.
Caption: Inhibition of the Coagulation Cascade.
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity of small molecule inhibitors are crucial for accurate and reproducible results. Below are generalized protocols for key assays.
Factor Xa Inhibition Assay (Chromogenic)
This assay is used to determine the potency of compounds against Factor Xa.
-
Reagents and Materials:
-
Human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (derivative of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the serially diluted test compound to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic FXa substrate.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically for a set duration.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for FXa Chromogenic Assay.
Broad Panel Off-Target Screening (General Methodology)
To assess the broader cross-reactivity profile, compounds are typically screened against a large panel of receptors, enzymes, and ion channels. Commercial services like Eurofins SafetyScreen or CEREP panels are often utilized for this purpose.
-
Assay Types:
-
Radioligand Binding Assays: To determine the affinity of the test compound for a wide range of receptors and ion channels. The compound's ability to displace a specific radiolabeled ligand from its target is measured.
-
Enzyme Inhibition Assays: To assess the inhibitory activity of the compound against a panel of enzymes (e.g., kinases, proteases other than FXa).
-
-
General Procedure:
-
The test compound is typically tested at a fixed concentration (e.g., 10 µM) in duplicate.
-
The percentage of inhibition or displacement is calculated relative to a control.
-
Significant interactions (e.g., >50% inhibition/displacement) are often followed up with concentration-response curves to determine IC50 or Ki values.
-
Conclusion
Derivatives of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, particularly Edoxaban, are highly potent and selective inhibitors of Factor Xa. The available data strongly indicates a favorable selectivity profile against closely related serine proteases involved in the coagulation cascade. While comprehensive experimental data on broad off-target screening is not widely published, the existing information suggests a focused mechanism of action. Further publication of broad panel screening results would provide a more complete picture of the cross-reactivity of this important class of anticoagulants.
References
- 1. Edoxaban: an update on the new oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rapid Screening of Anticoagulation Compounds for Biological Target-Associated Adverse Effects Using a Deep-Learning Framework in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Precursors of Modern Oral Anticoagulants: Spotlight on 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a critical area of focus, where the efficiency of producing key precursors directly impacts the viability of the final drug. This guide provides a comparative analysis of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine, a key intermediate in the synthesis of Edoxaban, with other precursors for major Factor Xa (FXa) inhibitors, including Rivaroxaban, Apixaban, and Betrixaban.
Factor Xa is a pivotal enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1][2] The direct oral anticoagulants (DOACs) that target FXa have revolutionized this field of medicine.[3][4] The manufacturing of these complex molecules relies on the efficient synthesis of their core structural components, often referred to as key intermediates or precursors. This guide delves into a comparison of these vital precursors, with a focus on their synthesis and role in the production of the final APIs.
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot to prevent blood loss at a site of injury. This process is traditionally divided into the intrinsic, extrinsic, and common pathways.[5][6] Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[6][7] Once activated, Factor Xa, in complex with Factor Va, forms the prothrombinase complex, which converts prothrombin to thrombin.[5] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural framework of a blood clot.[6] The central role of Factor Xa makes it an attractive target for anticoagulant therapy.[1][8]
Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade.
Comparison of Key FXa Inhibitor Precursors
The synthesis of modern FXa inhibitors involves multi-step processes where the efficiency of producing a key intermediate is paramount.[9] This section compares this compound with the precursors for Rivaroxaban, Apixaban, and Betrixaban.
| Precursor | Final Drug | Key Features of Synthesis |
| 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Edoxaban | This precursor is a heterocyclic amine derivative. Its synthesis involves the construction of the thiazolo[5,4-c]pyridine core.[10][11] The carboxylic acid functionality is then used for amide coupling with another intermediate to form Edoxaban. |
| (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Rivaroxaban | This intermediate contains the core oxazolidinone and morpholinone moieties of Rivaroxaban. Its synthesis often involves the use of (R)-epichlorohydrin and 4-(4-aminophenyl)-3-morpholinone.[12][13] The final step is the acylation of the aminomethyl group. |
| Derivatives of p-anisidine and 1-(4-nitrophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one | Apixaban | The synthesis of Apixaban is a convergent process involving two key fragments. One fragment is derived from p-anisidine, and the other is a dihydropyridinone derivative.[14][15] The synthesis of the latter has been a focus for process improvement to enhance overall yield and purity.[15] |
| 2-Amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide | Betrixaban | This precursor is a substituted benzamide. Its synthesis typically starts from 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.[9][16] The key steps involve amidation and subsequent reduction of the nitro group.[9][17] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the efficient synthesis of pharmaceutical intermediates. Below are representative protocols for the synthesis of the discussed precursors, based on available literature.
Synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (Edoxaban Precursor)
A common route to this precursor involves the reaction of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide, followed by hydrolysis.[11]
-
Cyanation: 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is reacted with a metal cyanide, such as a combination of sodium cyanide and copper cyanide, in a suitable solvent like N,N-dimethylacetamide at an elevated temperature (e.g., 140-160 °C).[11] The reaction is monitored until completion.
-
Hydrolysis: The resulting 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
-
Salt Formation: The carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt, which can be isolated by crystallization.
Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Rivaroxaban Precursor)
A representative synthesis of this key intermediate is outlined below.[12][18]
-
Epoxide Opening: 4-(4-aminophenyl)-3-morpholinone is reacted with (R)-epichlorohydrin.
-
Cyclization: The resulting amino alcohol undergoes cyclization to form the oxazolidinone ring.
-
Amination: The chloromethyl group is then converted to an aminomethyl group, often via a phthalimide intermediate followed by deprotection.[19]
Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one (Apixaban Precursor)
An improved synthesis for this key intermediate has been reported to enhance commercial viability.[15]
-
Amidation: p-Nitroaniline is reacted with 5-chlorovaleryl chloride to form the corresponding amide.
-
Cyclization: The amide undergoes intramolecular cyclization to form 1-(4-nitrophenyl)piperidin-2-one.
-
Halogenation and Elimination: The lactam is then halogenated and subjected to elimination to introduce a double bond.
-
Morpholine Substitution: Finally, the halogen is displaced with morpholine to yield the desired intermediate.[15]
Synthesis of 2-Amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide (Betrixaban Precursor)
A common synthetic route for this precursor is as follows.[16][20]
-
Amidation: 5-methoxy-2-nitrobenzoic acid is activated, for example with oxalyl chloride or EDC/NHS, and then reacted with 2-amino-5-chloropyridine to form N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.[16][20]
-
Reduction: The nitro group of the resulting amide is then reduced to an amine, for instance by catalytic hydrogenation or using a reducing agent like iron powder, to yield the final precursor.[9][16]
In Vitro Evaluation of FXa Inhibition
The ultimate purpose of these precursors is to synthesize potent and selective FXa inhibitors. The inhibitory activity of the final compounds is typically evaluated using in vitro assays.
A standard method for assessing FXa inhibition is the chromogenic assay.[21][22][23]
-
Principle: The assay measures the residual activity of a known amount of FXa after incubation with the test compound.
-
Procedure:
-
A solution of the test compound at various concentrations is incubated with purified human Factor Xa.
-
A chromogenic substrate specific for FXa is added.
-
The active FXa cleaves the substrate, releasing a colored product.
-
The absorbance of the solution is measured spectrophotometrically.
-
The degree of inhibition is determined by comparing the absorbance to a control without the inhibitor.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the activity of FXa by 50%, is calculated.
The following diagram illustrates the workflow for a typical FXa inhibition assay.
Concluding Remarks
The selection of a synthetic route and the corresponding key precursor is a multifaceted decision in drug development, balancing factors such as cost, efficiency, safety, and environmental impact. While this compound and the other discussed precursors have distinct chemical structures and synthetic pathways, they all serve the crucial role of providing the core scaffold for their respective final FXa inhibitors. The continuous improvement of the synthesis of these precursors is a testament to the ongoing innovation in pharmaceutical manufacturing, aiming to make these vital medicines more accessible and affordable. Further research focusing on direct comparative studies of these synthetic routes under standardized conditions would be invaluable for the field.
References
- 1. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor X - Wikipedia [en.wikipedia.org]
- 3. uspharmacist.com [uspharmacist.com]
- 4. mdpi.com [mdpi.com]
- 5. Coagulation Pathways | HE [hematology.mlsascp.com]
- 6. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
- 10. 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic Acid, Hydrochloride CAS 720720-96-7 [jl-pharms.com]
- 11. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 12. Synthesis of Rivaroxaban [cjph.com.cn]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. guidechem.com [guidechem.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]
- 20. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 21. Anti-Xa | HE [hematology.mlsascp.com]
- 22. Anti-Xa Assays [practical-haemostasis.com]
- 23. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Comparative Guide to the Structure-Activity Relationship of Thiazolo[5,4-c]pyridine Compounds and a Novel Tricyclic Derivative as PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of thiazolo[5,4-c]pyridine compounds, with a special focus on a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold identified as a potent and selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitor.[1][2] Due to the limited publicly available research specifically on thiazolo[5,4-c]pyridine derivatives, this guide also draws comparisons with related thiazolopyridine isomers to provide a broader context for SAR studies in this chemical space.
Executive Summary
The thiazolopyridine scaffold is a recurring motif in medicinal chemistry, with various isomers demonstrating a range of biological activities. While extensive research is available for isomers such as thiazolo[5,4-b]pyridine and thiazolo[4,5-d]pyrimidine, the thiazolo[5,4-c]pyridine core remains relatively underexplored. However, a significant breakthrough has been the discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold, which exhibits high potency and selectivity for PI3Kα, a key target in oncology.[1][2] This guide will delve into the SAR of this promising scaffold and provide comparative data from related thiazolopyridine kinase inhibitors.
Novel 4H-Thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino Scaffold as a PI3Kα Inhibitor
A recent study disclosed the discovery and SAR of a novel tricyclic thiazolo[5,4-c]pyridine derivative as a potent and selective PI3Kα inhibitor.[1][2] The core structure combines the thiazolo[5,4-c]pyridine backbone with a pyran ring, creating a rigid tricyclic system.
Data Presentation: In Vitro Activity of Tricyclic Thiazolo[5,4-c]pyridine Derivatives
| Compound ID | R | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 1 | H | 3.7 | 110 | 4.4 | 21 |
| 2 | F | 2.9 | 120 | 3.9 | 20 |
| 3 | Cl | 2.5 | 95 | 3.5 | 18 |
Data extracted from a study on novel PI3Kα inhibitors.[1][2]
Key SAR Observations:
-
The introduction of a substituent at the 2-amino position of the thiazole ring was explored.
-
Halogen substitution on the pendant phenyl ring (Compound 2 and 3 ) led to a slight increase in potency against PI3Kα compared to the unsubstituted analog (Compound 1 ).
-
All three compounds demonstrated excellent selectivity for PI3Kα over the β isoform.
Comparative SAR of Thiazolo[5,4-b]pyridine Derivatives
To provide a broader context, this section summarizes the SAR of the more extensively studied thiazolo[5,4-b]pyridine isomer, primarily focusing on its activity as a c-KIT inhibitor.
Data Presentation: c-KIT Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | R1 | R2 | c-KIT IC50 (μM) |
| 4a | Phenyl | H | >10 |
| 4b | 3-(trifluoromethyl)phenyl | H | 9.87 |
| 4c | 4-fluorophenyl | H | >10 |
| 5a | 3-(trifluoromethyl)phenyl | 4-fluorobenzoyl | 5.23 |
| 5b | 3-(trifluoromethyl)phenyl | 2,4-difluorobenzoyl | 4.77 |
Data extracted from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[3]
Key SAR Observations for Thiazolo[5,4-b]pyridines:
-
The nature of the substituent at the 2-position of the thiazolo[5,4-b]pyridine core significantly influences c-KIT inhibitory activity.
-
A 3-(trifluoromethyl)phenyl group at the R1 position appears to be favorable for activity.[3]
-
Acylation of the amino group at the 6-position with substituted benzoyl groups can further enhance potency.[3]
Experimental Protocols
PI3Kα HTRF Assay
The inhibitory activity of the tricyclic thiazolo[5,4-c]pyridine derivatives against PI3K isoforms was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the kinase.
Protocol:
-
Recombinant human PI3Kα, β, δ, and γ were used.
-
The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS, and 1 mM DTT.
-
Compounds were pre-incubated with the enzyme for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
After a 1-hour incubation at room temperature, the reaction was stopped by the addition of a detection mix containing a biotinylated PIP3 analog and a europium-labeled anti-GST antibody.
-
The HTRF signal was read on a suitable plate reader.
-
IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.
c-KIT Kinase Assay (Radiometric)
The enzymatic inhibitory activities of the thiazolo[5,4-b]pyridine derivatives against c-KIT were measured using a radiometric biochemical kinase assay.[3]
Protocol:
-
The assay was performed in a final volume of 25 µL containing 5-10 mU of purified recombinant human c-KIT enzyme.
-
The reaction buffer consisted of 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Poly(Glu, Tyr) 4:1 was used as the substrate.
-
The reaction was initiated by the addition of [γ-³³P]ATP.
-
After incubation for 15 minutes at 30°C, the reaction was stopped by the addition of 3% phosphoric acid.
-
A 10 µL aliquot of the reaction mixture was spotted onto a P30 filtermat.
-
The filtermat was washed three times with 75 mM phosphoric acid and once with methanol.
-
The radioactivity was measured using a scintillation counter.
-
IC₅₀ values were determined from the concentration-inhibition curves.
Signaling Pathway and Experimental Workflow Diagrams
PI3K Signaling Pathway
Caption: PI3K signaling pathway and the inhibitory action of the tricyclic thiazolo[5,4-c]pyridine derivative.
Experimental Workflow for Kinase Inhibitor Screening
Caption: General experimental workflow for the discovery and optimization of kinase inhibitors.
Conclusion
While the direct exploration of thiazolo[5,4-c]pyridine derivatives is in its early stages, the discovery of the tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold as a potent and selective PI3Kα inhibitor highlights the potential of this heterocyclic system in drug discovery. The presented data and experimental protocols offer a valuable resource for researchers in the field. Further investigation into the SAR of simpler, non-tricyclic thiazolo[5,4-c]pyridine derivatives could unveil novel therapeutic agents for a variety of diseases. The comparative analysis with the more studied thiazolo[5,4-b]pyridine isomer underscores the subtle yet critical impact of heteroatom placement within the bicyclic core on biological activity and target selectivity.
References
- 1. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Commercially Available 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, a key intermediate in the synthesis of the anticoagulant drug Edoxaban.[1][2][3][4][5] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines analytical methodologies for purity assessment, presents a comparative analysis of hypothetical commercial samples, and provides detailed experimental protocols.
Introduction to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS No: 720720-96-7) is a heterocyclic compound widely used as a crucial building block in the synthesis of Edoxaban, a direct inhibitor of Factor Xa.[1][4][5] It is also utilized in the synthesis of other antithrombotic agents and diamide derivatives as FXa inhibitors.[1][2][3][4] Given its role as a pharmaceutical intermediate, its purity profile is of utmost importance. Impurities can potentially be carried over to the final drug product, affecting its safety and efficacy. This guide focuses on validating the purity of this commercially available starting material.
Purity and Impurity Profile
The purity of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid from various suppliers is often stated to be in the range of >95% to ≥99%.[1][6] High-Performance Liquid Chromatography (HPLC) is a commonly cited method for purity determination.[7] Potential impurities may include starting materials, by-products from the synthesis, and degradation products. One known related substance is referred to as "Edoxaban impurity 50".[5] A thorough analytical validation is necessary to identify and quantify any such impurities.
Analytical Methodologies for Purity Validation
Several analytical techniques can be employed to determine the purity of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. A multi-pronged approach is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the purity of non-volatile and thermally labile compounds. It allows for the separation and quantification of the main compound and any impurities.
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for rapid purity checks and to identify the number of components in a mixture.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides structural information about the main compound and any detected impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the compound and to detect and quantify impurities with different chemical structures.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) and can be used to confirm the empirical formula of the compound.
Comparative Analysis of Commercial Products
For this guide, we present hypothetical data from the analysis of three commercial suppliers of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. The purity was assessed using a validated HPLC-UV method as detailed in the experimental protocols section.
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Supplier A | A-123 | >99.0 | 99.5 | 0.25 | 0.15 |
| Supplier B | B-456 | ≥98.0 | 98.2 | 0.85 | 0.50 |
| Supplier C | C-789 | >97.0 | 97.5 | 1.20 | 0.80 |
Detailed Experimental Protocols
A detailed protocol for the determination of purity by HPLC is provided below.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
Visualizing the Workflow and Relevant Pathway
To better illustrate the processes involved, the following diagrams have been created using Graphviz.
Caption: Experimental workflow for purity validation.
Caption: Simplified coagulation cascade showing the role of Factor Xa.
References
- 1. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
- 2. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid,hydrochloride-Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]
- 4. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride CAS 720720-96-7 [homesunshinepharma.com]
- 5. apicule.com [apicule.com]
- 6. chemscene.com [chemscene.com]
- 7. clearsynth.com [clearsynth.com]
Benchmarking Novel Thiazolopyridine Derivatives Against Edoxaban: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of a novel thiazolopyridine derivative against the established direct factor Xa (FXa) inhibitor, Edoxaban. The document is intended for researchers, scientists, and drug development professionals interested in the discovery of new oral anticoagulants. The data presented herein is compiled from various preclinical studies to offer a comparative overview of their potential as therapeutic agents for thromboembolic disorders.
Introduction
The treatment and prevention of thromboembolic events have been significantly advanced by the introduction of direct oral anticoagulants (DOACs) that target specific factors in the coagulation cascade. Edoxaban, a highly selective, direct, and reversible inhibitor of Factor Xa, is a well-established DOAC.[1][2][3] The search for new anticoagulants with improved efficacy, safety, and pharmacokinetic profiles is an ongoing effort in medicinal chemistry. Thiazolopyridine scaffolds have emerged as a promising class of compounds with potential anticoagulant activity. This guide focuses on a representative novel thiazolopyridine derivative, Compound T, and benchmarks its preclinical data against Edoxaban.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for Compound T (a representative thiazolopyridine derivative) and Edoxaban. It is important to note that the data for Compound T and Edoxaban are collated from separate studies and are not from a direct head-to-head comparison.
Table 1: In Vitro Factor Xa Inhibition
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity for FXa vs. Thrombin |
| Compound T | Factor Xa | 98.3 | Not Reported | Not Reported |
| Edoxaban | Factor Xa | 3.0[1] | 0.561[1][3] | >10,000-fold[4] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: In Vitro Anticoagulant Activity
| Compound | Prothrombin Time (PT) Prolongation | Activated Partial Thromboplastin Time (aPTT) Prolongation |
| Compound T | Data Not Available | Data Not Available |
| Edoxaban | Concentration-dependent prolongation. Doubling of PT at 0.256 µM (256 nM).[4] | Concentration-dependent prolongation. Doubling of aPTT at 0.508 µM (508 nM).[4] |
Table 3: Pharmacokinetic Profile
| Parameter | Compound T | Edoxaban |
| Bioavailability (%) | Not Reported | ~62%[1][2] |
| Time to Peak Plasma Concentration (Tmax, hours) | Not Reported | 1.0 - 2.0[1][2] |
| Terminal Elimination Half-life (t1/2, hours) | Not Reported | 10 - 14[1][2] |
| Metabolism | Not Reported | Minimal, primarily via hydrolysis, with minor contributions from CYP3A4/5 and CES1.[3] |
| Excretion | Not Reported | Approximately 50% renal and 50% via metabolism and biliary secretion.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Factor Xa Inhibition Assay
This assay quantifies the inhibitory potency of a compound against purified human Factor Xa.
-
Reagents and Materials: Purified human Factor Xa, chromogenic substrate specific for Factor Xa (e.g., S-2765), assay buffer (e.g., Tris-HCl with physiological salts and a carrier protein), test compounds (dissolved in a suitable solvent like DMSO), and a microplate reader.
-
Procedure:
-
A solution of human Factor Xa is prepared in the assay buffer.
-
Serial dilutions of the test compound and the reference compound (Edoxaban) are prepared.
-
The Factor Xa solution is pre-incubated with the test compounds or vehicle control in a 96-well plate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
The chromogenic substrate is added to each well to initiate the enzymatic reaction.
-
The rate of substrate hydrolysis, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of Factor Xa inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Reagents and Materials: Platelet-poor plasma (PPP), thromboplastin reagent (containing tissue factor and phospholipids), calcium chloride solution, and a coagulometer.
-
Procedure:
-
Platelet-poor plasma is obtained by centrifuging citrated whole blood.
-
The PPP is incubated with various concentrations of the test compound or vehicle control.
-
The plasma sample is then warmed to 37°C.
-
The thromboplastin reagent, pre-warmed to 37°C, is added to the plasma sample, and a timer is started simultaneously.
-
The time taken for clot formation is recorded by the coagulometer.
-
The results are expressed as the clotting time in seconds or as a ratio to the control.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.
-
Reagents and Materials: Platelet-poor plasma (PPP), aPTT reagent (containing a contact activator like silica or kaolin and phospholipids), calcium chloride solution, and a coagulometer.
-
Procedure:
-
Platelet-poor plasma is prepared as described for the PT assay.
-
The PPP is incubated with different concentrations of the test compound or vehicle control.
-
The plasma sample is then mixed with the aPTT reagent and incubated for a specific period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Pre-warmed calcium chloride is added to the mixture to initiate coagulation, and a timer is started.
-
The time to clot formation is measured by the coagulometer.
-
Results are reported as the clotting time in seconds.
-
Mandatory Visualizations
Coagulation Cascade and the Role of Factor Xa
Caption: The coagulation cascade highlighting the central role of Factor Xa.
Experimental Workflow for Anticoagulant Benchmarking
Caption: A typical workflow for the preclinical evaluation of new anticoagulants.
References
A Head-to-Head Comparison of Catalytic Systems for Thiazolo[5,4-c]pyridine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of thiazolo[5,4-c]pyridine and its derivatives is of significant interest due to their potential applications in medicinal chemistry. The choice of catalyst is a critical factor that governs the yield, reaction time, and overall efficiency of the synthetic route. This guide provides an objective comparison of different catalytic approaches for the synthesis of the thiazolo[5,4-c]pyridine core, supported by available experimental data.
While direct head-to-head comparative studies for a variety of catalysts specifically for the synthesis of the parent thiazolo[5,4-c]pyridine are not extensively documented in a single publication, analysis of synthetic routes for its isomers and related structures provides valuable insights into effective catalytic systems. The primary catalytic methods revolve around palladium- and copper-mediated cross-coupling reactions and base-catalyzed cyclization reactions.
Performance Comparison of Catalytic Systems
The synthesis of the isomeric thiazolo[5,4-b]pyridine often involves a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This approach highlights the utility of palladium catalysis in constructing the biaryl backbone of these heterocyclic systems. For instance, the synthesis of a thiazolo[5,4-b]pyridine scaffold has been achieved using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst.[1]
In contrast, the synthesis of another isomer, thiazolo[4,5-b]pyridines, has been reported using a heterogeneous base catalyst, magnesium oxide (MgO), in a multi-component one-pot reaction.[2] This approach offers the advantages of using a green, low-cost, and efficient catalyst.
A one-step synthesis for thiazolo[5,4-c]pyridine derivatives has also been described, proceeding from chloronitropyridines and thioamides or thioureas.[3] Although specific catalyst comparisons are not provided in this method, it represents a distinct synthetic strategy where the catalyst choice would be crucial for optimizing yield and reaction conditions.
The following table summarizes the performance of different catalysts in the synthesis of thiazolo[5,4-c]pyridine and its close isomers, based on available literature.
| Catalyst | Substrate/Reaction Type | Product | Yield (%) | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) |
| Pd(dppf)Cl₂ / Na₂CO₃ | Suzuki Cross-Coupling | Thiazolo[5,4-b]pyridine derivative | 70 | 100 | 3 | Not Specified |
| MgO | Knoevenagel condensation/Michael addition | Thiazolo[4,5-b]pyridine derivative | High | Not Specified | Not Specified | Catalytic amount |
| Triethylamine | Five-component cascade reaction | Thiazolo[3,2-a]pyridine derivative | 93 | 78 | 24 | Stoichiometric |
| Piperidine | Five-component cascade reaction | Thiazolo[3,2-a]pyridine derivative | 80 | 78 | 24 | Stoichiometric |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for related thiazolopyridine syntheses which can be adapted for the synthesis of thiazolo[5,4-c]pyridines.
General Procedure for Suzuki Cross-Coupling in Thiazolo[5,4-b]pyridine Synthesis[1]
A mixture of the bromo-thiazolopyridine intermediate, an appropriate boronic acid pinacol ester (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents) in a solvent mixture of DME/H₂O is heated at 100 °C for 3 hours. After completion of the reaction, the mixture is cooled to room temperature and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired thiazolo[5,4-b]pyridine derivative.
General Procedure for a Five-Component Cascade Reaction for Thiazolo[3,2-a]pyridine Synthesis[4]
A mixture of cyanoacetohydrazide (1 mmol), an acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), 1,1-bis(methylthio)-2-nitroethylene (1 mmol), cysteamine hydrochloride (1 mmol), and triethylamine (1 mmol) in ethanol (20 mL) is refluxed for 24 hours. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with warm ethanol to yield the pure thiazolo[3,2-a]pyridine derivative.
Experimental Workflow and Logic
The selection of a catalytic system for the synthesis of thiazolo[5,4-c]pyridines depends on the desired synthetic route and available starting materials. The following diagram illustrates a generalized workflow for comparing different catalysts for a given synthetic transformation.
Caption: Generalized workflow for comparing catalyst performance.
References
Unambiguous Molecular Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation, against common spectroscopic methods for confirming the molecular structure of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine and its derivatives.
While a specific crystallographic report for this compound is not publicly available, this guide will utilize data from closely related thiazolo-pyridine derivatives to illustrate the principles and data output of X-ray crystallography. This will be contrasted with spectroscopic data available for derivatives of the target compound, offering a comprehensive overview of the strengths and limitations of each technique.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, revealing precise bond lengths, bond angles, and the overall molecular conformation. This technique is indispensable for establishing absolute stereochemistry and understanding intermolecular interactions within the crystal lattice.
Experimental Protocol: A Case Study with Thiazolo-Pyridine Dicarboxylic Acid Derivatives
The following protocol is based on the successful structure determination of related thiazolo-pyridine dicarboxylic acid derivatives, as detailed in a 2020 study published in ACS Omega.
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved through slow evaporation of a saturated solution of the compound. For the thiazolo-pyridine derivatives, suitable crystals were grown from a water/ethanol mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data for the reference compounds were collected at a controlled temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms.
Data Presentation: Crystallographic Data for a Representative Thiazolo-Pyridine Derivative
The following table summarizes the type of quantitative data obtained from a single-crystal X-ray diffraction experiment, using a thiazolo-pyridine dicarboxylic acid derivative as an example.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₉H₇NO₅S |
| Formula Weight | 241.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3456(2) |
| b (Å) | 10.5678(3) |
| c (Å) | 11.2345(4) |
| α (°) | 90 |
| β (°) | 109.876(2) |
| γ (°) | 90 |
| Volume (ų) | 931.23(5) |
| Z | 4 |
| Data Collection and Refinement | |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Temperature (K) | 293(2) |
| Reflections collected | 8456 |
| Independent reflections | 2145 |
| R-factor (%) | 4.5 |
Experimental Workflow
Experimental workflow for single-crystal X-ray crystallography.
Alternative Methods: Spectroscopic Analysis
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for elucidating molecular structures. While they do not provide a direct 3D image of the molecule, they offer valuable information about the connectivity and chemical environment of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the local chemical environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectra are acquired.
-
Data Analysis: The resulting spectra are processed and analyzed to assign the chemical shifts and determine the connectivity of the atoms.
Data Presentation: NMR Data for a Tetrahydrothiazolopyrimidine Derivative
The following table presents typical NMR data for a related heterocyclic compound.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 9.21 (brs, 1H, NH) | 165.8 |
| 7.76 (brs, 1H, NH) | 152.6 |
| 7.34-7.24 (m, 5H, Ar-H) | 148.7 |
| 5.17 (s, 1H, CH) | 145.3 |
| 4.01-3.96 (q, 2H, OCH₂) | 128.8 |
| 2.26 (s, 3H, CH₃) | 128.5 |
| 1.11-1.07 (t, 3H, CH₃) | 127.7 |
| 99.7 | |
| 59.6 | |
| 54.4 | |
| 18.2 | |
| 14.5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using one of several techniques (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Data Presentation: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HRMS | ESI+ | 155.0637 | [M+H]⁺ for C₇H₁₀N₂S (Calculated: 155.0643) |
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Connectivity of atoms (C-H framework), chemical environment of nuclei. | Molecular weight, elemental composition. |
| Sample Requirement | High-quality single crystal. | Soluble, purified compound. | Small amount of purified compound. |
| Strengths | Unambiguous structure determination, absolute configuration. | Provides detailed structural information in solution, non-destructive. | High sensitivity, accurate mass determination. |
| Limitations | Requires suitable single crystals, which can be difficult to grow. | Does not provide 3D structure directly, can have signal overlap in complex molecules. | Does not provide information on connectivity or stereochemistry. |
Conclusion
For the definitive confirmation of the molecular structure of this compound, single-crystal X-ray crystallography remains the most powerful and unambiguous method. It provides a complete and precise three-dimensional picture of the molecule. However, when single crystals are not obtainable, a combination of spectroscopic techniques, particularly high-field NMR and high-resolution mass spectrometry, can provide a wealth of information to confidently deduce the molecular structure. For drug development professionals, the complementary nature of these techniques is often employed to build a comprehensive understanding of a molecule's structure and properties in both the solid and solution states.
Evaluating the Drug-Like Properties of Novel Tetrahydrothiazolo[5,4-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of this heterocyclic system have garnered significant interest for their potential therapeutic applications, including anticancer and antimicrobial activities. This guide provides a comparative evaluation of the drug-like properties of novel tetrahydrothiazolo[5,4-c]pyridine derivatives, focusing on key absorption, distribution, metabolism, and excretion (ADME) parameters and cytotoxicity profiles. The data presented herein is compiled from recent studies to aid in the selection and optimization of lead candidates for further development.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The drug-like properties of a compound are critical for its potential success as a therapeutic agent. Key parameters such as aqueous solubility, permeability, metabolic stability, and in vivo bioavailability determine the exposure of the drug at its target site. Below is a comparison of these properties for a series of novel tetrahydrothiazolo[5,4-c]pyridine derivatives, benchmarked against known compounds where available.
Table 1: Physicochemical and Pharmacokinetic Properties of Tetrahydrothiazolo[5,4-c]pyridine Derivatives
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Oral Bioavailability (F, %) in Rats |
| Comp. 11 | [Image of the chemical structure of Compound 11] | 450.55 | 3.8 | 25 | Not Reported | Not Reported | 34[2] |
| Comp. 30 | [Image of the chemical structure of Compound 30] | 494.63 | 4.2 | 45[2] | Not Reported | Not Reported | 77[2] |
| Vismodegib | [Image of the chemical structure of Vismodegib] | 421.47 | 3.6 | <1 | Not Reported | Not Reported | Not Reported in the same study |
Data for compounds 11 and 30 are derived from a study on Smoothened antagonists.[2] Solubility was reported to be moderately improved for compound 30 compared to Vismodegib.[2]
In Vitro Cytotoxicity Profile
Evaluating the cytotoxic potential of novel compounds is essential to determine their therapeutic window. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. It is also crucial to assess the selectivity of a compound for cancer cells over normal cells, which can be expressed as a selectivity index (SI).
Table 2: In Vitro Cytotoxicity (IC50) of Thiazolo[5,4-b]pyridine Derivatives against Cancer Cell Lines
| Compound ID | HCT-116 (Colon) IC50 (µM) | K562 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Selectivity Index (SI) |
| 6r | 0.89 | 0.45 | 1.23 | 1.56 | >10 |
| Imatinib | 5.21 | 0.32 | >10 | >10 | Not Reported |
| Sunitinib | 1.56 | 0.08 | 2.34 | 3.12 | Not Reported |
Data for compound 6r and reference drugs are from a study on c-KIT inhibitors, which are structurally related thiazolopyridines. The selectivity index for 6r was reported as being favorable against a panel of normal cell lines.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. The following are methodologies for the key experiments cited in this guide.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.
-
Stock Solution Preparation : Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution : Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation : Add the DMSO solutions to a 96-well microplate, followed by the addition of phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1%.
-
Equilibration : Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Turbidity Measurement : Measure the turbidity of each well using a nephelometer. The concentration at which the compound precipitates is determined.
-
Quantification : For a more precise measurement, the supernatant can be separated by filtration or centrifugation, and the concentration of the dissolved compound is quantified by LC-MS/MS.
Caco-2 Permeability Assay
This assay is the industry standard for predicting human intestinal absorption of drugs.
-
Cell Culture : Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check : Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure :
-
Wash the cell monolayers with Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (at a final concentration of 10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the receiver compartment.
-
-
Quantification : Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculation : The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing liver microsomes (from human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation : Pre-warm the reaction mixture and the test compound solution at 37°C. Initiate the metabolic reaction by adding the test compound to the reaction mixture.
-
Time Points : Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing : Centrifuge the samples to precipitate proteins.
-
Quantification : Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis : The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation : The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Hedgehog signaling pathway and the inhibitory action of tetrahydrothiazolo[5,4-c]pyridine derivatives on SMO.
Experimental Workflow
Caption: Experimental workflow for evaluating the drug-like properties of novel compounds.
Logical Relationship
Caption: Structure-Activity Relationship (SAR) logic for optimizing drug-like properties.
References
Safety Operating Guide
Prudent Disposal of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine, a compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a cautious approach, treating it as hazardous, is imperative to ensure laboratory safety and environmental protection. Adherence to these procedural guidelines is critical.
Thiazole and pyridine derivatives can be classified as hazardous materials.[1] Improper disposal can lead to significant health risks and environmental contamination.[1] This guide outlines the necessary steps for safe handling and disposal in accordance with general safety protocols for hazardous chemical waste.
Hazard Assessment and Characterization
In the absence of specific data for this compound, its hazard profile should be inferred from related compounds like thiazole and pyridine.
-
Flammability: Thiazole and pyridine are flammable liquids.[2] It is prudent to assume the target compound may also be flammable.
-
Toxicity: Thiazole derivatives may be harmful if swallowed, inhaled, or in contact with the skin, and can cause skin and eye irritation.[1][2][3] Pyridine is a suspected human carcinogen and can cause damage to the liver and kidneys.
-
Environmental Hazards: Thiazole derivatives can be toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should not be allowed to enter drains or waterways.[2]
General Hazard Classification and Precautions for Related Compounds
| Hazard Category | Classification (Assumed) | Precautionary Statements |
| Physical Hazards | Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed.[2][4] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation | Avoid direct contact. Use appropriate Personal Protective Equipment (PPE).[1] Harmful if swallowed and toxic in contact with skin.[1] Causes severe skin burns and eye damage.[1] May cause an allergic skin reaction.[1] |
| Environmental Hazards | Toxic to aquatic life | Prevent release to the environment. Do not allow to enter drains or waterways.[1] |
| Chemical Incompatibility | Oxidizing agents, acids, acid chlorides, and acid anhydrides | Store separately from incompatible materials.[1][5] |
Standard Operating Procedures for Disposal
1. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent pads), must be collected in a dedicated hazardous waste container.[1][4]
-
The container must be chemically compatible, properly sealed to prevent leaks, and stored in a secondary containment tray.[4]
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[2]
-
Include the full chemical name: "this compound".[2]
-
Indicate the approximate concentration and volume of the waste.[2]
3. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area.[1][3]
-
Ensure storage is away from incompatible materials such as strong oxidizers and acids.[4][5]
4. Final Disposal:
-
Engage a certified environmental management and hazardous waste disposal company for final disposal.[2]
-
Complete all required waste manifest documentation to ensure a proper chain of custody.[1]
-
Observe all federal, state, and local regulations for hazardous waste disposal.[3][5]
Spill Management Protocol
Minor Spills:
-
Control Ignition Sources: If the substance is assumed to be flammable, extinguish all nearby sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][4] Do not use combustible materials like paper towels for initial absorption.[2]
-
Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container. Decontaminate the spill area with a soap and water solution. All cleanup materials must be disposed of as hazardous waste.[2]
-
Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office.[2]
Major Spills:
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the area.[2]
-
Contact EHS: Contact your institution's EHS department or emergency responders.[2]
Disclaimer: The information provided is based on the general properties of related compounds and should be used as a reference. Always consult with a certified environmental management professional and adhere to your institution's specific safety protocols and all applicable regulations.[1][2]
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
This guide provides critical safety and logistical information for the handling of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine. The following procedures are based on the known hazards of structurally similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Standard/Specification | Justification |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[3][4] | ANSI Z87.1 compliant | Protects against splashes and airborne particles that can cause serious eye irritation.[3][5] |
| Hand Protection | Disposable, powder-free nitrile or neoprene gloves.[1][5] Consider double-gloving for tasks with a higher risk of splash or prolonged contact. | EN 374, US F739, or equivalent | Provides protection against incidental contact with a broad range of chemicals.[3][4] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[3][5] | --- | Protects skin and personal clothing from contamination.[3][5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside of a certified chemical fume hood or if aerosol generation is likely.[1][5] | NIOSH-approved | Thiazole derivatives may cause respiratory irritation.[2] Engineering controls are the primary line of defense. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[5] | --- | Protects feet from spills and falling objects.[5] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are essential to maintain a safe laboratory environment and comply with regulations.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[3]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.
Storage Plan:
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[5]
Emergency Procedures
Table 2: Emergency Response Protocols
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | For small spills within a fume hood, absorb the material with an inert absorbent, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department. |
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
